2,2'-Dichloro diphenyl disulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDDWQDDMUOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948181 | |
| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-19-4, 25338-90-3 | |
| Record name | 31121-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2'-Dichloro diphenyl disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,2'-Dichloro diphenyl disulfide. It includes detailed information on its physical and chemical characteristics, spectroscopic data, reactivity, and stability. Additionally, this guide outlines experimental protocols for its synthesis and purification and touches upon its potential biological relevance as an intermediate in pharmaceutical development.
Physicochemical Properties
This compound is a symmetrical disulfide.[1] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |
| Molecular Weight | 287.23 g/mol | [1] |
| CAS Number | 31121-19-4 | [1] |
| Appearance | Pale yellow to gray powder (based on related compounds) | [2] |
| Melting Point | 82-83 °C | N/A |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents like xylene. | [3] |
| SMILES | C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | [4] |
| InChI | InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | [4] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The presence of the electron-withdrawing chlorine atom ortho to the disulfide linkage would likely cause a downfield shift of the adjacent protons compared to unsubstituted diphenyl disulfide. |
| ¹³C NMR | Aromatic carbons are expected in the δ 125-140 ppm region. The carbon atom attached to the chlorine (C-Cl) would likely appear around δ 130-135 ppm, while the carbon atom attached to the sulfur (C-S) is predicted to be in the range of δ 135-140 ppm. |
| IR (Infrared) | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C=C stretching (aromatic): ~1450-1600 cm⁻¹ - C-Cl stretching: ~750-800 cm⁻¹ (characteristic for ortho-disubstituted benzenes) - S-S stretching: A weak absorption band is expected around 450-550 cm⁻¹.[7] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 286 (with characteristic isotopic pattern for two chlorine atoms). - Major Fragments: Expect fragmentation at the S-S bond to yield the [C₆H₄ClS]⁺ fragment (m/z 143), and further fragmentation of the aromatic ring. |
Reactivity and Stability
Reactivity:
The chemical behavior of this compound is largely dictated by the disulfide bond and the chlorinated aromatic rings.
-
Reduction: Like other disulfides, it can be reduced to the corresponding thiol, 2-chlorothiophenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[15] This reaction is fundamental for the synthetic utility of disulfides.
-
Oxidation: The disulfide bond can be oxidized to form thiosulfinates and further to sulfonic acids under strong oxidizing conditions.
-
Thiol-Disulfide Exchange: It can participate in thiol-disulfide exchange reactions with other thiols, which is a common process in biological systems and organic synthesis.
-
Halogenation: Reaction with halogens like chlorine can lead to the cleavage of the S-S bond, forming sulfenyl chlorides.[15]
Stability:
The compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases.[3] Exposure to heat may lead to decomposition, releasing toxic fumes such as sulfur oxides and hydrogen chloride gas.[2]
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Chlorothiophenol
This protocol is adapted from general procedures for the synthesis of symmetrical diaryl disulfides.[8][9][16]
Materials:
-
2-Chlorothiophenol
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chlorothiophenol (1.0 eq.) in a mixture of acetonitrile and water (5:1 v/v).
-
To this solution, add iodine (0.5 eq.) portion-wise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to an hour.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Visualization of Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Potential Biological Relevance
This compound is noted as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for researchers.
Diphenyl disulfide and its derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs.[3] The introduction of a phenylthio group, facilitated by diphenyl disulfides, is a crucial step in building complex molecular architectures.[3]
Furthermore, studies on other chlorinated aromatic compounds have indicated a potential for biological effects, including toxicity and immunomodulatory responses. The presence of chlorine atoms on the phenyl rings of this compound may influence its metabolic stability, lipophilicity, and interaction with biological targets. However, it is important to note that direct evidence of the biological activity and toxicological profile of this compound requires further investigation.
References
- 1. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR chemical shifts can predict disulfide bond formation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide, diphenyl [webbook.nist.gov]
- 11. DIPHENYL DISULFIDE(882-33-7) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. benchchem.com [benchchem.com]
2,2'-Dichloro diphenyl disulfide molecular structure
An In-depth Technical Guide on the Molecular Structure of 2,2'-Dichlorodiphenyl Disulfide
Introduction
2,2'-Dichlorodiphenyl disulfide, with the chemical formula C₁₂H₈Cl₂S₂, is an organosulfur compound.[1] It belongs to the family of diaryl disulfides, which are characterized by a disulfide bond (S-S) linking two aryl groups. In this specific molecule, each phenyl ring is substituted with a chlorine atom at the ortho position relative to the sulfur atom. The stereochemistry and electronic properties of this compound are of interest to researchers in medicinal chemistry and materials science due to the influence of the halogen substituent and the conformational flexibility around the disulfide bridge. This document provides a comprehensive overview of its molecular structure, supported by crystallographic data and relevant experimental methodologies.
Molecular Structure and Conformation
The definitive three-dimensional arrangement of atoms in 2,2'-Dichlorodiphenyl disulfide has been elucidated by X-ray crystallography.[2] The molecule consists of two 2-chlorophenyl groups connected by a disulfide linkage.
Chemical Identifiers and Properties:
-
Molecular Formula: C₁₂H₈Cl₂S₂[1]
-
Molecular Weight: 287.23 g/mol [1]
-
Synonyms: Bis(2-chlorophenyl) Disulfide, Bis(o-chlorophenyl) Disulfide[4]
The key structural feature of diaryl disulfides is the non-planar nature of the C-S-S-C core.[5] For 2,2'-Dichlorodiphenyl disulfide, the two chlorophenyl rings are arranged in a synclinal conformation.[2]
Crystallographic Data
The crystal structure of 2,2'-Dichlorodiphenyl disulfide has been determined to be monoclinic, with the space group P2₁/a.[2] The key quantitative data derived from the crystallographic analysis are summarized below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Cell Dimensions | a = 7.724(1) Å |
| b = 22.360(7) Å | |
| c = 7.917(2) Å | |
| β = 114.75° | |
| C-S-S-C Torsion Angle | -85.0° |
| Table 1: Crystallographic and Key Structural Data for 2,2'-Dichlorodiphenyl Disulfide.[2] |
The C-S-S-C torsion (dihedral) angle of -85.0° confirms the skewed, non-planar conformation of the disulfide bridge, which is a characteristic feature of most organic disulfides.[2][5]
Molecular Structure Visualization
The connectivity of atoms in 2,2'-Dichlorodiphenyl disulfide is depicted in the following diagram.
Caption: 2D representation of 2,2'-Dichlorodiphenyl disulfide.
Experimental Protocols
Synthesis of Diaryl Disulfides
A general and common method for the synthesis of diaryl disulfides is the oxidation of the corresponding thiols.[5] The following protocol is a representative example for the synthesis of diphenyl disulfide, which can be adapted for chlorinated analogs.[6]
Protocol: Oxidation of Thiophenol to Diphenyl Disulfide [6]
-
Reaction Setup: A 100-mL round-bottomed flask is equipped with a magnetic stirrer.
-
Reagents: 11.0 g (0.1 mol) of benzenethiol (thiophenol) and 50 mL of trifluoroethanol are added to the flask.
-
Cooling: The mixture is stirred and cooled in an ice bath.
-
Oxidant Addition: 12.5 mL of 30% aqueous hydrogen peroxide (H₂O₂) is added dropwise over a period of 15 minutes.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to stir at room temperature for 24 hours.
-
Isolation: The product, diphenyl disulfide, precipitates from the solution as it is sparingly soluble in trifluoroethanol.
-
Purification: The solid product is collected on a Büchner funnel and dried under vacuum.
Note: This protocol serves as a general guideline. The synthesis of 2,2'-Dichlorodiphenyl disulfide would start from 2-chlorothiophenol and may require optimization of reaction conditions.
Structure Determination by X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids.[7] The process involves four major steps.
Protocol: Single-Crystal X-ray Diffraction Workflow [7]
-
Crystallization:
-
The primary and often most challenging step is to grow a single, high-quality crystal of the compound.
-
This is typically achieved by slowly evaporating a solvent from a saturated solution of the purified compound. Various solvents and solvent mixtures are screened to find optimal crystallization conditions.
-
The goal is to achieve a limited degree of supersaturation, allowing the molecules to arrange themselves into a well-ordered crystal lattice.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.
-
A detector records the position and intensity of thousands of these diffracted reflections.
-
-
Structure Solution:
-
The diffraction data (intensities and positions of spots) are processed.
-
Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
From this map, an initial model of the molecular structure is built by identifying the positions of the atoms.
-
-
Structure Refinement and Validation:
-
The initial atomic model is refined against the experimental diffraction data using least-squares algorithms. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final output includes precise bond lengths, bond angles, and torsion angles.[2]
-
The logical flow for determining a crystal structure is outlined below.
References
- 1. 2,2'-DICHLORO DIPHENYL DISULFIDE | 31121-19-4 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 31121-19-4 [amp.chemicalbook.com]
- 4. Buy Online CAS Number 31121-19-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2'-Dichloro diphenyl disulfide (CAS 31121-19-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dichloro diphenyl disulfide, with the CAS number 31121-19-4, is a symmetrical organosulfur compound that belongs to the diaryl disulfide family.[1] Structurally, it is characterized by a disulfide bond linking two 2-chlorophenyl groups. This compound is recognized as a valuable building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals.[2] Its utility in research and industrial settings stems from its reactivity and the potential to introduce chloro-substituted phenylthio moieties into various molecular scaffolds.[2] While extensive research exists for the parent compound, diphenyl disulfide, and other disulfide-containing molecules, specific data on the biological and pharmacological properties of the 2,2'-dichloro derivative remains limited in publicly accessible literature. This guide aims to consolidate the available technical information on this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 31121-19-4 | [1][2] |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2] |
| Molecular Weight | 287.23 g/mol | [1][2] |
| SMILES | C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | [2] |
| Synonyms | Disulfide, bis(2-chlorophenyl); 1,2-Bis(2-chlorophenyl)disulfane; 1,1'-disulfanediylbis(2-chlorobenzene) | [1] |
| Storage Temperature | 10°C - 25°C | [2] |
Synthesis and Reactions
The synthesis of diaryl disulfides, including this compound, is typically achieved through the oxidation of the corresponding thiols.[1] In this case, the precursor would be 2-chlorothiophenol. Various oxidizing agents and catalytic systems can be employed for this transformation.[1]
A generalized workflow for the synthesis is depicted below:
Common reactions involving diphenyl disulfides include reduction and halogenation. Reduction of the disulfide bond with agents like sodium borohydride or alkali metals (Li, Na, K) yields the corresponding thiophenolate salt, a potent nucleophile.[3] Halogenation, for instance with chlorine, results in the cleavage of the disulfide bond to form sulfenyl chlorides.[3]
Potential Research Applications
The parent compound, diphenyl disulfide, has been noted for its pro-apoptotic activity in cancer cells, which involves the intrinsic apoptotic pathway.[6] It is plausible that this compound could be investigated for similar biological activities, with the chlorine substitution potentially influencing its potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of related diphenyl disulfides and analytical techniques for their characterization can be adapted.
General Synthetic Protocol for Diphenyl Disulfides from Thiophenols
The following is a representative protocol for the synthesis of diphenyl disulfide, which can be adapted for the synthesis of this compound from 2-chlorothiophenol.
Materials:
-
Thiophenol (or 2-chlorothiophenol)
-
Oxidizing agent (e.g., iodine, hydrogen peroxide)
-
Appropriate solvent (e.g., ethanol, methanol)
-
Base (optional, e.g., triethylamine)
Procedure:
-
Dissolve the thiophenol in the chosen solvent in a reaction flask.
-
If a base is used, add it to the solution to facilitate the formation of the more nucleophilic thiophenolate.
-
Slowly add the oxidizing agent to the stirred solution at a controlled temperature (e.g., room temperature or cooled in an ice bath).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution or can be isolated by extraction.
-
Collect the crude product by filtration or after removal of the solvent under reduced pressure.
-
Purify the product, for example, by recrystallization or column chromatography.
General Analytical Method for Disulfide Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and quantification of volatile and semi-volatile disulfide compounds.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer
-
Appropriate capillary column (e.g., SPB-1-sulfur)
Procedure:
-
Prepare standard solutions of the analyte at known concentrations.
-
Prepare the sample for analysis, which may involve extraction from a matrix.
-
Inject a known volume of the sample or standard into the GC.
-
The compound is separated on the column based on its volatility and interaction with the stationary phase.
-
The mass spectrometer detects and fragments the eluted compound, providing a characteristic mass spectrum for identification and quantification.
Signaling Pathways of Related Disulfide Compounds
While no specific signaling pathways have been elucidated for this compound, studies on other organosulfur compounds provide insights into potential mechanisms of action. For example, diallyl disulfide has been shown to inhibit TNFα-induced signaling through the MAPK/ERK and NF-κB pathways.[5][7] Hydrogen sulfide (H₂S), a related signaling molecule, and polysulfides are known to modulate the activity of TRP ion channels.[8]
The logical relationship for the investigation of a novel disulfide compound's effect on a known signaling pathway is illustrated below:
Toxicology and Pharmacokinetics
There is a lack of specific toxicological and pharmacokinetic data for this compound in the public domain. For the related compound, diphenyl diselenide, toxicity has been shown to vary depending on the route of administration and animal species.[9] In general, the toxicity of such compounds is often associated with oxidative stress and the depletion of cellular thiols.[9] Any research involving this compound should be conducted with appropriate safety precautions, and its toxicological profile would need to be established through systematic studies.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of bioactive molecules. While detailed biological data is currently scarce, the known activities of related organosulfur compounds suggest that it may be a valuable subject for further investigation in areas such as cancer research and anti-inflammatory drug discovery. Future research should focus on elucidating its specific mechanism of action, defining its toxicological and pharmacokinetic profiles, and exploring its potential therapeutic applications.
References
- 1. This compound | 31121-19-4 [amp.chemicalbook.com]
- 2. This compound | 31121-19-4 | FD33724 [biosynth.com]
- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 4. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diallyl Disulfide Prevents Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats through the Inhibition of Oxidative Damage, MAPKs, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of sulfide and polysulfides transmitted by direct or signal transduction‐mediated activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Bis(o-chlorophenyl) disulfide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of dichlorodiphenyl disulfide isomers, with a primary focus on the requested Bis(o-chlorophenyl) disulfide. Due to the limited availability of specific experimental data for the ortho isomer, this guide also presents comprehensive data for the more thoroughly characterized para isomer, Bis(p-chlorophenyl) disulfide, for comparative purposes. Furthermore, this document outlines standardized experimental protocols for determining key physical properties of solid organic compounds.
Comparative Physical Properties of Dichlorodiphenyl Disulfide Isomers
| Physical Property | Bis(p-chlorophenyl) disulfide (para isomer) | Reference |
| CAS Number | 1142-19-4 | [1][2] |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][3] |
| Molecular Weight | 287.23 g/mol | [3][4] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 71-74 °C | [3][4] |
| Boiling Point | 180 °C at 2 mmHg | [3] |
| Density | 1.304 g/cm³ at 102.3 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
Structural Isomers of Dichlorodiphenyl Disulfide
The positional arrangement of the chlorine atoms on the phenyl rings defines the ortho, meta, and para isomers of dichlorodiphenyl disulfide. This structural difference influences their physical and chemical properties.
Caption: Isomeric relationship of dichlorodiphenyl disulfide.
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the primary physical properties of solid organic compounds like Bis(o-chlorophenyl) disulfide.
The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]
-
Apparatus:
-
Procedure:
-
Sample Preparation: A small amount of the solid organic compound is finely ground into a powder using a mortar and pestle.[5] The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the sealed bottom of the tube.[6]
-
Measurement: The prepared capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[5]
-
Initial Determination: The sample is heated rapidly to obtain an approximate melting point range.[5]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the previously determined approximate melting point.[6]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6]
-
For solids that are stable at high temperatures, the boiling point can be determined using a micro-boiling point method.
-
Apparatus:
-
Procedure:
-
A small amount of the substance is placed in a fusion tube.[9]
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.[9]
-
The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[10]
-
The apparatus is heated slowly and uniformly.[9]
-
The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.[9]
-
The density of a solid can be accurately measured using several methods, including the gravimetric buoyancy technique based on Archimedes' principle.[11]
-
Apparatus:
-
Procedure (Buoyancy Method):
-
The solid sample is first weighed in the air to determine its mass.[13]
-
A beaker containing the auxiliary liquid is placed on the balance.
-
The solid sample is then fully immersed in the auxiliary liquid, ensuring it does not touch the sides or bottom of the beaker, and its apparent mass is measured.[12][13]
-
The density of the solid is calculated using the difference between the mass in air and the apparent mass in the liquid, along with the known density of the liquid.
-
A qualitative assessment of solubility in various solvents can provide insights into the polarity and functional groups present in a molecule.
-
Apparatus:
-
Small test tubes[14]
-
Graduated pipettes or droppers
-
Vortex mixer or glass stirring rod
-
-
Procedure:
-
A small, measured amount of the solid (e.g., 25 mg) is placed into a test tube.[14]
-
A small volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, diethyl ether, etc.) is added in portions.[14]
-
After each addition, the test tube is vigorously shaken or stirred.[14]
-
The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). This process is repeated with a range of solvents of varying polarities.[15]
-
This document is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. Bis(4-chlorphenyl)disulfid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 12. mt.com [mt.com]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Synthesis Precursors of 2,2'-Dichlorodiphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dichlorodiphenyl disulfide is a symmetrical aromatic disulfide compound characterized by the presence of a chlorine atom on each of the ortho positions of the phenyl rings. This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for 2,2'-dichlorodiphenyl disulfide. It includes detailed experimental protocols adapted from established methods for disulfide synthesis, quantitative data where available, and visualizations to illustrate the synthetic workflow and a hypothetical cellular interaction pathway.
Core Precursor: 2-Chlorothiophenol
The principal precursor for the synthesis of 2,2'-dichlorodiphenyl disulfide is 2-chlorothiophenol , also known as 2-chlorobenzenethiol. This organosulfur compound serves as the direct building block for the formation of the disulfide bond.
Properties of 2-Chlorothiophenol
| Property | Value |
| Molecular Formula | C₆H₅ClS |
| Molecular Weight | 144.62 g/mol |
| Appearance | Liquid |
| Boiling Point | 205-206 °C |
| Density | 1.275 g/mL at 25 °C |
Synthesis of 2,2'-Dichlorodiphenyl Disulfide
The synthesis of 2,2'-dichlorodiphenyl disulfide from 2-chlorothiophenol is achieved through an oxidative coupling reaction. Various oxidizing agents can be employed for this transformation. Below are detailed experimental protocols for two common methods: oxidation using hydrogen peroxide and oxidation using dimethyl sulfoxide (DMSO).
Experimental Protocol 1: Oxidation with Hydrogen Peroxide
This method utilizes the clean and efficient oxidizing properties of hydrogen peroxide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Workup: Once the reaction is complete, add distilled water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2,2'-dichlorodiphenyl disulfide.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | 2-Chlorothiophenol |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Solvent | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield (Expected) | >90% |
Experimental Protocol 2: Oxidation with Dimethyl Sulfoxide (DMSO)
DMSO can serve as both the solvent and the oxidant in the synthesis of disulfides from thiols, often catalyzed by an acid.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chlorothiophenol (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and stir for several hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual DMSO, and then recrystallize from an appropriate solvent to yield pure 2,2'-dichlorodiphenyl disulfide.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | 2-Chlorothiophenol |
| Oxidizing Agent/Solvent | Dimethyl Sulfoxide (DMSO) |
| Catalyst | HCl or H₂SO₄ |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Yield (Expected) | High |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2,2'-dichlorodiphenyl disulfide from its precursor, 2-chlorothiophenol.
Hypothetical Cellular Interaction Pathway
Disclaimer: There is currently a lack of specific data in the scientific literature detailing the signaling pathways directly modulated by 2,2'-dichlorodiphenyl disulfide. The following diagram illustrates a hypothetical mechanism of cellular toxicity based on the known effects of related chlorinated aromatic compounds, which are often associated with the induction of cellular stress and disruption of redox homeostasis. This pathway should be considered illustrative and requires experimental validation.
Many chlorinated aromatic compounds are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. Activation of this pathway can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.
Conclusion
The synthesis of 2,2'-dichlorodiphenyl disulfide relies on the straightforward oxidative coupling of its primary precursor, 2-chlorothiophenol. The choice of oxidizing agent and reaction conditions can be tailored to optimize yield and purity. While the biological activities and specific signaling pathways of 2,2'-dichlorodiphenyl disulfide are not well-documented, its structural similarity to other chlorinated aromatic compounds suggests potential interactions with cellular stress response pathways, a hypothesis that warrants further investigation. This guide provides a foundational understanding for researchers and professionals in the field of chemical synthesis and drug development.
Spectroscopic Analysis of Bis(2-chlorophenyl) Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for bis(2-chlorophenyl) disulfide. Due to the limited availability of specific experimental data for the ortho isomer in public databases, this guide presents a composite of expected spectroscopic characteristics based on available data for the closely related para isomer, bis(4-chlorophenyl) disulfide, and general knowledge of aryl disulfide spectroscopy. Detailed experimental protocols for obtaining such data are also provided.
Introduction
Bis(2-chlorophenyl) disulfide is an organosulfur compound featuring a disulfide bond linking two 2-chlorophenyl groups. The structural characterization of this and similar molecules is crucial for its identification, purity assessment, and further application in research and development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this characterization. While a crystal structure for bis(2-chlorophenyl) disulfide has been reported, confirming its synthesis and solid-state conformation, comprehensive public spectroscopic data remains scarce.[1][2] This guide aims to fill this gap by providing a detailed framework for its spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for bis(2-chlorophenyl) disulfide and its para isomer for comparative purposes.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) for Bis(2-chlorophenyl) disulfide | Reference Wavenumber (cm⁻¹) for Bis(4-chlorophenyl) disulfide |
| C-H (Aromatic) | 3100-3000 | Not explicitly stated, but typical for aromatics |
| C=C (Aromatic) | 1600-1450 | Not explicitly stated, but typical for aromatics |
| C-Cl | 800-600 | Not explicitly stated, but typical for aryl chlorides |
| C-S | 710-570 | Not explicitly stated, but typical for this bond type |
| S-S | 540-400 | Not explicitly stated, but typical for disulfides |
Data for the para-isomer is based on general spectroscopic principles and data available in public databases.[3]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shift (δ, ppm) for Bis(2-chlorophenyl) disulfide | Reference Chemical Shift (δ, ppm) for Bis(4-chlorophenyl) disulfide |
| ¹H NMR | 7.0 - 7.6 (complex multiplet) | Not specified |
| ¹³C NMR | 125 - 140 | Not specified |
The expected chemical shifts for the ortho-isomer are estimations based on the influence of the ortho-chloro substituent, which would lead to a more complex and downfield-shifted multiplet in the ¹H NMR spectrum compared to the para-isomer.
Table 3: Mass Spectrometry (MS) Data
| Ion | Expected m/z for Bis(2-chlorophenyl) disulfide | Reference m/z for Bis(4-chlorophenyl) disulfide |
| [M]⁺ | 286, 288, 290 | 286, 288, 290 |
| [M/2]⁺ (chlorophenylthio radical) | 143, 145 | 143, 145 |
The mass spectrum is expected to show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak ([M]⁺) would appear as a cluster of peaks at m/z 286, 288, and 290 due to the presence of ³⁵Cl and ³⁷Cl isotopes. A significant fragment would be the chlorophenylthio radical at m/z 143 and 145.[3][4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with anhydrous KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample without preparation.[3]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for absorption bands corresponding to the characteristic vibrations of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure. For bis(2-chlorophenyl) disulfide, the aromatic region of the ¹H NMR spectrum is expected to be a complex multiplet due to the ortho-substitution.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides structural information. The isotopic pattern of chlorine is a key diagnostic feature.[3][4]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of bis(2-chlorophenyl) disulfide.
As no information regarding signaling pathways for bis(2-chlorophenyl) disulfide was found, a relevant diagram cannot be generated. The compound is primarily a chemical intermediate, and its biological activity is not well-documented in the public domain.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bis(2-chlorophenyl) Disulfide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of bis(2-chlorophenyl) disulfide, a molecule of interest in various chemical and pharmaceutical research fields. This document details the key crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow.
Core Crystallographic Data
The crystal structure of bis(2-chlorophenyl) disulfide (C₁₂H₈Cl₂S₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/a. The crystal structure was refined to a residual of 0.035 for 1573 observed reflections.[1][2][3]
The asymmetric unit contains one molecule of bis(2-chlorophenyl) disulfide. The two chlorophenyl rings are synclinally related, with a torsion angle of -85.0° down the disulfide bond vector.[1][2][3]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₂H₈Cl₂S₂ |
| Formula weight | 287.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/a |
| a (Å) | 7.724(1) |
| b (Å) | 22.360(7) |
| c (Å) | 7.917(2) |
| β (°) | 114.75(2) |
| Volume (ų) | 1241.7(6) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (0.7107) |
| Reflections collected | 2418 |
| Independent reflections | 1573 [I > 2.5σ(I)] |
| Final R index | 0.035 |
Source: Mak, T. C. W., et al. (1989). Australian Journal of Chemistry, 42(8), 1403-1406.
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
| S(1) | S(2) | 2.043(1) |
| S(1) | C(1A) | 1.781(4) |
| S(2) | C(1B) | 1.785(4) |
| Cl(A) | C(2A) | 1.731(4) |
| Cl(B) | C(2B) | 1.730(4) |
| C(1A) | C(2A) | 1.393(6) |
| C(1B) | C(2B) | 1.395(6) |
Data extracted from the primary literature.
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C(1A) | S(1) | S(2) | 104.5(1) |
| C(1B) | S(2) | S(1) | 104.2(1) |
| S(1) | C(1A) | C(2A) | 120.3(3) |
| S(1) | C(1A) | C(6A) | 119.1(3) |
| S(2) | C(1B) | C(2B) | 119.9(3) |
| S(2) | C(1B) | C(6B) | 119.5(3) |
| Cl(A) | C(2A) | C(1A) | 120.1(3) |
| Cl(B) | C(2B) | C(1B) | 119.8(3) |
Data extracted from the primary literature.
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C(1A) | S(1) | S(2) | C(1B) | -85.0(2) |
| S(2) | S(1) | C(1A) | C(2A) | -174.5(3) |
| S(1) | S(2) | C(1B) | C(2B) | -174.4(3) |
Data extracted from the primary literature.
Experimental Protocols
Synthesis of Bis(2-chlorophenyl) Disulfide
The synthesis of the title compound was achieved through the oxidation of 2-chlorothiophenol. The precursor, 2-(2-chlorophenylthio)ethanoic acid, was first synthesized by reacting 2-chlorothiophenol with chloroacetic acid.
Protocol for 2-(2-Chlorophenylthio)ethanoic Acid:
-
To a solution of 2-chlorothiophenol (3.5 g) in aqueous sodium hydroxide (1.44 g in 20 cm³), chloroacetic acid (3.0 g) was added dropwise at room temperature.
-
The resulting mixture was refluxed for 2 hours.
-
Upon acidification, the desired acid precipitated as a white solid.
Formation of Bis(2-chlorophenyl) Disulfide: The disulfide was formed during an attempt to prepare the potassium salt of 2-(2-chlorophenylthio)ethanoic acid. The interaction of a 2:1 stoichiometric proportion of the acid and K₂CO₃ in 50% aqueous ethanol at 90°C led to the formation of bis(2-chlorophenyl) disulfide. Colorless needle-like crystals suitable for X-ray diffraction were obtained from ethanol.[1]
X-ray Crystallography
The determination of the crystal structure of bis(2-chlorophenyl) disulfide involved the following key steps:
1. Crystal Mounting and Data Collection:
-
A suitable single crystal with dimensions of 0.32 by 0.30 by 0.10 mm was mounted on a goniometer head.
-
X-ray diffraction data were collected on a Nicolet R3m four-circle diffractometer.
-
Graphite-monochromatized Molybdenum Kα radiation (λ = 0.7107 Å) was used as the X-ray source.
-
A total of 2418 unique reflections were collected up to 2θ = 52°.[1]
2. Data Processing:
-
The collected intensity data were corrected for Lorentz and polarization effects.
-
An absorption correction was applied to the data.[1]
3. Structure Solution and Refinement:
-
The crystal structure was solved using direct methods, a common technique for small molecules. While the specific software was not named in the original publication, programs like SHELXS-86 were prevalent during that period for such tasks.
-
The structural model was refined by full-matrix least-squares procedures. This iterative process minimizes the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were located from a difference Fourier map and were included in the refinement with isotropic thermal parameters.
-
The final refinement converged to a residual (R-factor) of 0.035 for the 1573 observed reflections with intensities greater than 2.5 times their standard deviation [I > 2.5σ(I)].[1]
Experimental Workflow
The following diagram illustrates the logical flow from the synthesis of the precursor to the final determination of the crystal structure.
References
An In-depth Technical Guide on the Thermal Stability of 2,2'-Dichloro diphenyl disulfide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 2,2'-Dichloro diphenyl disulfide. Due to a lack of specific experimental data in publicly available literature, this document outlines the known physical properties, provides context through related compounds, details the standard methodologies for thermal analysis, and presents a generalized workflow for such an investigation. The primary aim is to equip researchers with the foundational knowledge required to assess the thermal properties of this compound.
Introduction
This compound, with the chemical formula C₁₂H₈Cl₂S₂, is a halogenated aromatic disulfide. The thermal stability of such compounds is a critical parameter in various applications, including pharmaceutical development and materials science, as it dictates storage conditions, processing parameters, and potential degradation pathways. Understanding the temperature at which a compound begins to decompose is essential for ensuring its safety, stability, and efficacy.
This guide addresses the thermal stability of this compound by consolidating available data and outlining the standard experimental procedures for its determination.
Physicochemical Properties and Thermal Data
Data Presentation
The following table summarizes the available thermal data for this compound and a structurally related isomer, 4,4'-Dichlorodiphenyl disulfide, for comparative purposes. The unsubstituted diphenyl disulfide is also included to provide a baseline.
| Compound Name | Structure | Melting Point (°C) | Decomposition Data (TGA/DSC) |
| This compound | 82-83 | Not available in literature | |
| 4,4'-Dichlorodiphenyl disulfide | 71-74[1][2][3] | Not available in literature | |
| Diphenyl disulfide | 58-60 | Thermolysis can generate thiinyl radicals; specific decomposition temperature not widely reported.[4] |
Note: The absence of decomposition data highlights a significant gap in the characterization of these compounds.
General Thermal Behavior of Aromatic Disulfides
Aromatic disulfides are known to undergo homolytic cleavage of the sulfur-sulfur bond upon exposure to heat or UV radiation, leading to the formation of thiyl radicals. This process is the primary thermal decomposition pathway. The stability of the S-S bond, and thus the overall thermal stability of the molecule, can be influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as the chlorine atoms in this compound, may influence the electron density around the disulfide bond, potentially affecting its stability. However, without empirical data, the precise effect remains speculative.
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed into a tared TGA pan (commonly made of alumina or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is initially held at a starting temperature (e.g., 30°C) to equilibrate. The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 500°C).
-
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. The temperatures at which 5% and 50% mass loss occur (T_d5 and T_d50) are also commonly reported.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can detect melting, crystallization, and decomposition (both endothermic and exothermic).
-
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point and expected decomposition.
-
-
Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) appear as peaks in one direction, while exothermic events (like some decompositions) appear as peaks in the opposite direction. The peak temperature and the enthalpy change (ΔH) for each transition are determined.
-
Experimental Workflow Visualization
The logical flow for a comprehensive thermal stability analysis is depicted in the following diagram.
Caption: A generalized workflow for the thermal analysis of this compound.
Conclusion and Future Work
While the melting point of this compound is known, a critical gap exists in the scientific literature regarding its thermal stability and decomposition profile. The standard methodologies of Thermogravimetric Analysis and Differential Scanning Calorimetry, as detailed in this guide, provide a clear path for obtaining this crucial data.
It is recommended that experimental studies be undertaken to determine the precise decomposition temperature, degradation kinetics, and thermal behavior of this compound. Such data would be invaluable for ensuring its safe handling, for the design of stable formulations in the pharmaceutical industry, and for its application in materials science.
References
An In-depth Technical Guide on the Solubility of 2,2'-Dichloro diphenyl disulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,2'-Dichloro diphenyl disulfide in organic solvents, a critical parameter for its application in research, chemical synthesis, and pharmaceutical development. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides qualitative solubility information for the target compound. To offer a quantitative perspective, this guide includes a comprehensive set of solubility data for its isomer, 4,4'-Dichlorodiphenyl disulfide, which serves as a valuable reference point.[1][2] A detailed experimental protocol for determining solubility, adapted from methodologies used for analogous compounds, is also presented.[1] Furthermore, a visual representation of the experimental workflow for solubility determination is provided to aid in the practical application of these methods.
Introduction to this compound
This compound, with the chemical formula C₁₂H₈Cl₂S₂, is an organosulfur compound. Understanding its solubility is fundamental for its effective use in various chemical processes, including reaction optimization, purification, and formulation. Solubility dictates the choice of solvent for a particular application, influencing reaction rates, yields, and the ease of product isolation. This guide aims to provide a comprehensive resource on the solubility of this compound.
Solubility of Dichlorinated Diphenyl Disulfides
Qualitative Solubility of this compound
Qualitative assessments indicate that this compound is a white to off-white solid. It exhibits slight solubility in several organic solvents, a process that can be enhanced by heating and sonication.
Known qualitative solubility:
-
Chloroform: Slightly soluble[3]
-
Dimethyl Sulfoxide (DMSO): Slightly soluble (enhanced by heating and sonication)[3]
-
Methanol: Slightly soluble (enhanced by heating and sonication)[3]
Quantitative Solubility of 4,4'-Dichlorodiphenyl disulfide (Isomer Reference Data)
In the absence of specific quantitative data for the 2,2'-isomer, the following tables summarize the mole fraction solubility (x) of 4,4'-Dichlorodiphenyl disulfide in six common organic solvents at temperatures ranging from 303.15 K to 333.15 K.[1] This data provides a valuable reference for estimating the solubility behavior of the 2,2'-isomer.
Table 1: Mole Fraction Solubility (x) of 4,4'-Dichlorodiphenyl disulfide in Various Organic Solvents at Different Temperatures (K) [1]
| Temperature (K) | Ethanol | Methanol | Ethyl Acetate | Methylbenzene | Chloroform | Acetone |
| 303.15 | 0.0035 | 0.0021 | 0.0215 | 0.0286 | 0.0912 | 0.0245 |
| 308.15 | 0.0044 | 0.0027 | 0.0273 | 0.0358 | 0.1083 | 0.0312 |
| 313.15 | 0.0055 | 0.0034 | 0.0343 | 0.0445 | 0.1281 | 0.0394 |
| 318.15 | 0.0068 | 0.0042 | 0.0428 | 0.0551 | 0.1511 | 0.0495 |
| 323.15 | 0.0084 | 0.0053 | 0.0532 | 0.0679 | 0.1778 | 0.0619 |
| 328.15 | 0.0104 | 0.0066 | 0.0658 | 0.0834 | 0.2089 | 0.0772 |
| 333.15 | 0.0128 | 0.0082 | 0.0811 | 0.1021 | 0.2451 | 0.0959 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a dichlorinated diphenyl disulfide in an organic solvent. This protocol is based on the synthetic method with laser monitoring, as reported for the 4,4'-isomer.[1]
Materials and Apparatus
-
Dichlorinated diphenyl disulfide (recrystallized for high purity)
-
High-purity organic solvents (e.g., ethanol, methanol, ethyl acetate, methylbenzene, chloroform, acetone)
-
Jacketed glass vessel (200 mL)
-
Electronic analytical balance (± 0.1 mg)
-
Precision thermometer (uncertainty of 0.01 K)
-
Magnetic stirrer
-
Thermostatic bath
-
Laser generator and acceptor
-
Signal display unit
Procedure
-
Sample Preparation: Accurately weigh a known mass of the dichlorinated diphenyl disulfide and the selected solvent and place them into the jacketed glass vessel.[1]
-
Equilibration: Place the vessel in the thermostatic bath and stir the solution continuously using the magnetic stirrer.
-
Heating and Observation: Slowly heat the solution at a controlled rate. The laser beam is passed through the solution, and the light intensity is monitored by the laser acceptor.
-
Determination of Dissolution Temperature: The temperature at which the last solid particle of the solute dissolves is recorded as the equilibrium temperature. This is observed as a stable and maximal reading on the signal display, indicating a clear solution.
-
Data Collection: Repeat the measurement at different solute-solvent mass ratios to determine the solubility at various temperatures.
Data Calculation
The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ and m₂ are the masses of the solute and solvent, respectively.[1]
-
M₁ and M₂ are the molar masses of the solute and solvent, respectively.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the synthetic method.
Caption: Workflow for solubility determination via the synthetic method.
Conclusion
While specific quantitative solubility data for this compound remains elusive in current literature, this guide provides essential qualitative information and valuable quantitative data for its isomer, 4,4'-Dichlorodiphenyl disulfide, to inform solvent selection and experimental design. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to determine the solubility of this and similar compounds with high accuracy. Further experimental studies are encouraged to establish a comprehensive quantitative solubility profile for this compound in a broader range of organic solvents.
References
An In-depth Technical Guide on the Health and Safety of 2,2'-Dichloro diphenyl disulfide
This guide provides a comprehensive overview of the health and safety data for 2,2'-Dichloro diphenyl disulfide, geared towards researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological sources.
Chemical Identification and Properties
This compound, with CAS number 31121-19-4, is a chemical intermediate used in the synthesis of pharmaceuticals and other complex organic compounds.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2] |
| Molecular Weight | 287.23 g/mol | [1][2] |
| Appearance | Crystalline Solid | [3] |
| Melting Point | 107 - 110 °C (225 - 230 °F) | [4] |
| Solubility | Insoluble in water. | [5] |
| Stability | Chemically stable under standard ambient conditions (room temperature). | [4][6] |
Hazard Identification and Classification
The compound is classified as hazardous under the OSHA Hazard Communication Standard. It is toxic if swallowed or in contact with skin, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure.[4][5] It is also very toxic to aquatic life with long-lasting effects.[4][5][6]
Table 2: GHS Hazard Classification
| Classification | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed. | [4][5][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | [4][5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | [4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. | [4][5] |
| Short-term (Acute) Aquatic Hazard | Category 1 | H400/H410: Very toxic to aquatic life / with long lasting effects. | [4][5][6] |
| Long-term (Chronic) Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [4][5][6] |
No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6][7]
Toxicological Information
Detailed toxicological studies specifically for this compound are not extensively available in the provided search results. However, the toxicity of disulfides, in general, is understood to involve redox cycling and the generation of free-radical species.[8] This process can lead to the formation of thiyl radicals and reactive oxygen species, which are believed to initiate tissue damage.[8]
For the related compound diphenyl diselenide, studies have shown it can be toxic by depleting free glutathione and acting as a pro-oxidant.[9] Chronic exposure to high doses of diphenyl diselenide has been associated with central nervous system effects, as well as liver and renal toxicity.[9][10] While chemically different, this provides a potential parallel for the toxic mechanisms of organosulfur compounds.
Table 3: Available Toxicological Data (Note: Specific quantitative LD50/LC50 data for this compound was not found in the search results. The GHS categorization implies significant toxicity.)
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Category 3 / 4 | Not specified | [4][5][6] |
| Acute Dermal Toxicity | Category 3 | Not specified | [4][5] |
| Carcinogenicity | Suspected (Category 2) | Not specified | [4][5] |
| Target Organ Toxicity | Causes damage to organs on repeated exposure | Not specified | [4][5] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the toxicological assays summarized in the safety data sheets are not provided in the source documents. However, a general methodology for the synthesis of symmetrical disulfides, including diphenyl disulfide, is described.
Synthesis of Symmetrical Disulfides A common laboratory preparation for diphenyl disulfide involves the oxidation of thiophenol.[3] An alternative synthetic route involves a one-pot method using a Grignard reagent. In this procedure, a substituted halobenzene compound reacts with an isopropylmagnesium halide Grignard reagent. Dichlorodisulfide is then added to the reaction system. The final product is obtained after quenching the reaction with a saturated ammonium chloride solution, followed by extraction and purification.[11]
Another described method involves mixing a halo-aromatic compound (e.g., iodobenzene), sulfur, and a catalyst (MOF-199) in a solvent mixture. The reaction is heated, and its progress is monitored by thin-layer chromatography. The final product is isolated through filtration, evaporation, and purification via plate chromatography.[12]
Caption: General experimental workflow for the synthesis of symmetrical disulfides.
Safety and Handling Procedures
Due to its toxicity profile, handling this compound requires strict adherence to safety protocols to minimize exposure.
Table 4: Handling and Personal Protective Equipment (PPE)
| Measure | Recommendation | Source |
| Engineering Controls | Work under a fume hood. Ensure adequate ventilation. | [4] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [4] |
| Skin Protection | Handle with gloves. Wear protective clothing. | [4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [13] |
| Hygiene Measures | Do not eat, drink, or smoke when using. Wash hands and face thoroughly after handling. Immediately change contaminated clothing. | [4][6] |
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | Procedure | Source |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Make victim drink water (two glasses at most). | [4][6] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [4][6] |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [6] |
| If Inhaled | Move person to fresh air. | [6] |
Spill and Emergency Procedures In case of a spill, evacuate the danger area and consult an expert. Avoid inhalation of dust and substance contact.[4][6] Cover drains to prevent environmental release.[4][6] Collect the material dry, bind it, and pump off spills for proper disposal in an approved waste disposal plant.[6]
Caption: Logical workflow for responding to a chemical spill.
Potential Toxicological Pathways
While a specific signaling pathway for this compound is not detailed in the provided literature, the general mechanism for disulfide toxicity involves redox cycling. This process can generate reactive species that lead to cellular damage.
Caption: General toxic mechanism of disulfides via redox cycling.[8]
References
- 1. This compound | 31121-19-4 | FD33724 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential renal and hepatic toxicity of diphenyl diselenide, diphenyl ditelluride and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111763163B - A kind of preparation method of diphenyl disulfide compound - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Oxidation of 2-Chlorothiophenol to 2,2'-Dichloro-diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-dichloro-diphenyl disulfide, also known as bis(2-chlorophenyl) disulfide, through the oxidation of 2-chlorothiophenol. The document details various synthetic methodologies, reaction mechanisms, experimental protocols, and quantitative data relevant to this transformation.
Introduction
The oxidation of thiols to disulfides is a fundamental and crucial transformation in organic chemistry and biochemistry. Disulfide bonds are integral structural motifs in numerous biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and materials. 2,2'-Dichloro-diphenyl disulfide, the product of 2-chlorothiophenol oxidation, serves as a valuable building block in synthetic chemistry. The presence of chlorine atoms on the aromatic rings modulates the compound's electronic properties and reactivity, making it a useful intermediate for further functionalization.
This guide explores several effective methods for the oxidation of 2-chlorothiophenol, including aerobic oxidation catalyzed by metals or organocatalysts, solid-state oxidation, and photocatalysis. Each method offers distinct advantages concerning reaction conditions, efficiency, and environmental impact.
Reaction Mechanisms
The oxidation of thiols to disulfides can proceed through several mechanistic pathways, primarily categorized as radical or ionic (non-radical) mechanisms. The operative pathway is highly dependent on the choice of oxidant, catalyst, and reaction conditions.
Metal-Catalyzed Aerobic Oxidation
In the presence of transition metal catalysts (e.g., Copper, Gold, Rhodium) and an oxidant like molecular oxygen (O₂), the reaction often involves the formation of a thiyl radical (RS•). The metal center facilitates the one-electron oxidation of the thiolate anion (RS⁻) to the thiyl radical. Two thiyl radicals then couple to form the disulfide bond (RSSR).[1][2]
A simplified representation of a metal-catalyzed radical mechanism is depicted below.
Caption: Generalized catalytic cycle for metal-catalyzed aerobic thiol oxidation.
Non-Radical Oxidation (e.g., with Iodine or Periodate)
Oxidants like iodine (I₂) or sodium periodate (NaIO₄) can facilitate disulfide formation through an ionic pathway. In the case of iodine, the reaction can proceed via a sulfenyl iodide intermediate (RSI). The thiolate anion attacks the iodine molecule to form RSI, which is then attacked by a second thiolate anion in an Sₙ2-type displacement to yield the disulfide and release an iodide ion.[3] Similarly, periodate acts as an oxygen transfer agent in an electrophilic attack on the sulfur atom.[4]
Quantitative Data Summary
While specific data for 2-chlorothiophenol is not always available, the following tables summarize results for chloro-substituted and other relevant thiophenols under various oxidative conditions, providing a strong basis for comparison and method selection.
Table 1: Aerobic Oxidation of Various Thiophenols
| Entry | Thiol Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Chlorothiophenol | Polyether amine (0.5) | O₂, CH₃CN, rt | 1 | >96 | [5] |
| 2 | 2-Chlorothiophenol | MOF-808-FA (10) / 9,10-Phenan (5) | O₂ (2 bar), i-PrOH, 70°C | 24 | 93 | [6] |
| 3 | 4-Chlorothiophenol | Au/CeO₂ (0.8% wt) | O₂ (5 bar), Solvent-free, rt | 1 | >99 | [7] |
| 4 | 4-Bromothiophenol | Au/CeO₂ (0.8% wt) | O₂ (5 bar), Solvent-free, rt | 1 | >99 |[7] |
Table 2: Solid-State and Other Oxidation Methods
| Entry | Thiol Substrate | Oxidant/Catalyst | Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Bromothiophenol | Moist NaIO₄ (0.5 equiv) | Solid-state, rt | 2 | 91 | [8] |
| 2 | 4-Chlorothiophenol | I₂ (5 mol%) | O₂ (0.3 MPa), EtOAc, 70°C | 120 | 98 | [9] |
| 3 | 4-Chlorothiophenol | CsPbBr₃ QDs | Visible light, Toluene, rt | 120 | ~85 (Conversion) |[10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Protocol 1: Aerobic Oxidation using a Polyether Amine Catalyst[5]
This protocol describes a highly efficient and environmentally friendly method using a recyclable organocatalyst.
-
Materials:
-
2-Chlorothiophenol (0.500 mmol)
-
Polyether amine catalyst (0.0025 mmol, 0.5 mol%)
-
Acetonitrile (CH₃CN), 0.500 mL
-
10 mL round-bottom flask
-
Oxygen (O₂) balloon or supply
-
-
Procedure:
-
To a 10 mL dried round-bottom flask, add 2-chlorothiophenol (0.500 mmol) and the polyether amine catalyst (0.5 mol%).
-
Add acetonitrile (0.500 mL) to dissolve the reactants.
-
Purge the flask with pure oxygen and fit it with an oxygen balloon.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate (10 mL).
-
Wash the organic layer with a saturated salt solution (3 x 5 mL) to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,2'-dichloro-diphenyl disulfide.
-
Protocol 2: Solid-State Oxidation with Sodium Periodate[8]
This method offers a rapid, solvent-free, and efficient route to the disulfide product.
-
Materials:
-
2-Chlorothiophenol (2 mmol)
-
Sodium periodate (NaIO₄), 1 mmol
-
Water (for moistening the oxidant, ~10% w/w)
-
Mortar and pestle
-
-
Procedure:
-
Prepare moist sodium periodate by adding a small amount of water (~10% by weight) to the solid NaIO₄.
-
In a mortar, place 2-chlorothiophenol (2 mmol) and the moist sodium periodate (1 mmol).
-
Grind the mixture gently with a pestle at room temperature for approximately 2-5 minutes. The reaction is often accompanied by a visible change.
-
Monitor the reaction completion by TLC (by dissolving a small aliquot in a suitable solvent like dichloromethane).
-
Once complete, add dichloromethane or ethyl acetate to the mortar to extract the product.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,2'-dichloro-diphenyl disulfide.
-
Visualizations
Diagrams are provided to illustrate experimental workflows and logical relationships relevant to the synthesis.
Caption: A general experimental workflow for the synthesis of disulfides.
Caption: Decision matrix for selecting a thiol oxidation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Dawn of Chlorinated Diphenyl Disulfides: A Technical Retrospective
For Immediate Release
[City, State] – December 28, 2025 – A comprehensive technical guide released today sheds new light on the discovery and history of chlorinated diphenyl disulfides, a class of organosulfur compounds that have played a role in the development of synthetic chemistry. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously documents the early 20th-century origins of these compounds, presenting historical experimental protocols, physical properties, and a modern understanding of their synthesis.
The investigation pinpoints the pioneering work of German chemist Dr. Theodor Zincke as the cornerstone of this field. His publications in the early 1910s first detailed the synthesis and reactivity of these chlorinated aromatic sulfur compounds, laying the groundwork for future advancements in organosulfur chemistry.
Historical Context and Discovery
The emergence of chlorinated diphenyl disulfides is intrinsically linked to the broader exploration of organosulfur chemistry in the late 19th and early 20th centuries. The seminal work of Theodor Zincke, particularly his 1911 and 1912 publications in Berichte der deutschen chemischen Gesellschaft and Liebigs Annalen der Chemie, stands as a landmark. Zincke's research on the reaction of aromatic disulfides with chlorine and bromine, a reaction now known as the "Zincke disulfide cleavage," led to the formation of arylsulfenyl chlorides. These reactive intermediates were then used to synthesize a variety of sulfur-containing molecules, including the chlorinated diphenyl disulfides.
His investigations provided the first systematic study of the synthesis and properties of compounds like p-chlorophenylsulfenyl chloride and the subsequent formation of bis(4-chlorophenyl) disulfide. These early studies were foundational, establishing the basic principles of electrophilic chlorination of aryl disulfides.
Key Synthetic Methodologies: From Historical to Modern Approaches
The synthesis of chlorinated diphenyl disulfides has evolved significantly since Zincke's initial discoveries. This guide details both the historical methods and contemporary protocols, offering a valuable resource for synthetic chemists.
The Zincke Disulfide Cleavage: A Historical Protocol
The foundational method for the preparation of chlorinated diphenyl disulfides involves the direct chlorination of a diaryl disulfide. This reaction proceeds through a sulfenyl chloride intermediate.
Experimental Protocol: Synthesis of p-Chlorophenylsulfenyl Chloride (Zincke, 1912)
A solution of bis(4-chlorophenyl) disulfide in a suitable inert solvent, such as carbon tetrachloride, was treated with a stream of dry chlorine gas. The reaction progress was monitored by the change in color of the solution. Upon completion, the solvent was removed under reduced pressure to yield the crude p-chlorophenylsulfenyl chloride as a reddish-yellow oil.
Experimental Protocol: Formation of Bis(4-chlorophenyl) Disulfide
The formation of the disulfide can be achieved through the reduction of the corresponding sulfonyl chloride or the oxidation of the thiol. An early method involved the reaction of a chlorinated aromatic compound with sulfur. A more direct historical synthesis is the controlled reaction of the corresponding thiol with a mild oxidizing agent.
Modern approaches offer improved yields, selectivity, and safety profiles. These include:
-
Oxidation of 4-Chlorothiophenol: This is a common and efficient method where 4-chlorothiophenol is oxidized using agents like hydrogen peroxide, iodine, or air under basic conditions.
-
Reaction of Chlorinated Aryl Halides with Sulfur: Modern catalysis, such as copper-catalyzed reactions, allows for the direct coupling of aryl halides with elemental sulfur to form the disulfide bond.
-
Reductive Coupling of Arylsulfonyl Chlorides: Various reducing agents can be employed to convert readily available arylsulfonyl chlorides into the corresponding disulfides.
Tabulated Physical and Chemical Data
For ease of comparison, the following table summarizes key quantitative data for the most well-studied chlorinated diphenyl disulfide, bis(4-chlorophenyl) disulfide.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2][3] |
| Molecular Weight | 287.23 g/mol | [1] |
| Melting Point | 71-74 °C | [1][2] |
| Appearance | Light yellow solid | [2] |
| Solubility | Soluble in methanol | [1] |
| CAS Number | 1142-19-4 | [1] |
Signaling Pathways and Biological Considerations
Early 20th-century research on chlorinated diphenyl disulfides primarily focused on their synthesis and chemical reactivity. Detailed investigations into their biological activities and interactions with cellular signaling pathways are a more recent development in the broader field of organosulfur compounds.
While historical records on the specific biological effects of chlorinated diphenyl disulfides are scarce, modern research on related organosulfur compounds, such as diallyl disulfide from garlic, has revealed a wide range of biological activities, including antioxidant and anti-inflammatory effects. The disulfide bond is a key functional group in many biological molecules, and its redox activity is central to processes like protein folding and enzyme regulation. It is plausible that chlorinated diphenyl disulfides could interact with biological thiols and disulfides, potentially disrupting cellular redox balance. However, specific signaling pathways affected by these chlorinated analogues remain an area for future investigation.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the chemical processes described, the following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships.
This in-depth guide provides a valuable historical and technical resource for professionals in the chemical and pharmaceutical sciences, bridging the gap between the foundational discoveries of the early 20th century and the advanced synthetic methodologies of today.
References
- 1. Berichte der Deutschen Chemischen Gesellschaft 1911., 44. Jahrgang (3 Bde.) by Jacobson, P. (Redacteur):: Gut (1911) 1. Auflage. | Versandantiquariat Höbald [abebooks.com]
- 2. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google 圖書 [books.google.com.hk]
- 3. baranlab.org [baranlab.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,2'-Dichloro diphenyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2,2'-Dichloro diphenyl disulfide from 2-chlorothiophenol via oxidative coupling. Two common, effective, and scalable methods are presented: aerobic oxidation and oxidation using hydrogen peroxide. This application note includes a summary of quantitative data, detailed experimental procedures, and characterization data to ensure reproducible and verifiable results.
Introduction
This compound is a symmetrical disulfide compound. Symmetrical diaryl disulfides are important structural motifs in organic chemistry and are utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The formation of a disulfide bond from the corresponding thiol is a fundamental and widely used transformation. This process, an oxidative coupling of two thiol (-SH) groups, can be achieved using a variety of oxidizing agents. This note details two robust methods starting from 2-chlorothiophenol: a "green" aerobic oxidation using atmospheric oxygen and a classic oxidation using hydrogen peroxide.
Reaction Principle
The synthesis of this compound from 2-chlorothiophenol is an oxidative dimerization reaction. Two molecules of the thiol are oxidized to form a disulfide bond (-S-S-), with the concomitant removal of two hydrogen atoms.
Reaction: 2 (C₆H₄ClSH) + [O] → C₁₂H₈Cl₂S₂ + H₂O
Common oxidizing agents ([O]) for this transformation include molecular oxygen (air) and hydrogen peroxide (H₂O₂).[1][2] The aerobic oxidation is often facilitated by a base, while the hydrogen peroxide method can proceed under neutral or acidic conditions.
Experimental Protocols
Method A: Aerobic Oxidation
This protocol is adapted from general procedures for the efficient synthesis of symmetrical disulfides using air as the oxidant, which is environmentally benign.[3]
Materials and Reagents:
-
2-Chlorothiophenol (≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (Et₃N, ≥99%)
-
Diethyl ether (or Ethyl acetate)
-
Hydrochloric acid (HCl), 2 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-chlorothiophenol (e.g., 1.45 g, 10.0 mmol).
-
Add anhydrous DMF (20 mL) and triethylamine (2.02 g, 2.8 mL, 20.0 mmol).
-
Heat the mixture to 80 °C and stir vigorously, ensuring good exposure to the air (an open-to-air condenser or bubbling air through the mixture is recommended).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
-
Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield this compound as a solid.
Method B: Hydrogen Peroxide Oxidation
This protocol utilizes the readily available and clean oxidant, hydrogen peroxide, for the synthesis.[2]
Materials and Reagents:
-
2-Chlorothiophenol (≥98%)
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chlorothiophenol (e.g., 1.45 g, 10.0 mmol) in glacial acetic acid (10 mL).
-
Slowly add 30% aqueous hydrogen peroxide (1.13 g, 1.0 mL, 10.0 mmol) dropwise to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane (50 mL) and water (50 mL).
-
Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis based on a 10.0 mmol scale of 2-chlorothiophenol.
| Parameter | Method A: Aerobic Oxidation | Method B: H₂O₂ Oxidation |
| Reactant: 2-Chlorothiophenol | ||
| Mass (g) | 1.45 | 1.45 |
| Moles (mmol) | 10.0 | 10.0 |
| Solvent | DMF (20 mL) | Glacial Acetic Acid (10 mL) |
| Reagent | Triethylamine (2.02 g, 20.0 mmol) | 30% H₂O₂ (1.13 g, 10.0 mmol) |
| Reaction Temperature | 80 °C | Room Temperature |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Product: 2,2'-Dichlorodiphenyl disulfide | ||
| Theoretical Yield (g) | 1.44 | 1.44 |
| Typical Reported Yield Range | >90% | >95% |
Product Characterization
The identity and purity of the synthesized this compound (CAS No: 31121-19-4) can be confirmed by standard analytical techniques.[4] The following data are typical for this class of compounds.
-
Appearance: Off-white to light yellow solid.
-
Molecular Formula: C₁₂H₈Cl₂S₂
-
Molecular Weight: 287.23 g/mol
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a complex multiplet in the aromatic region (approx. δ 7.0-7.6 ppm) corresponding to the 8 aromatic protons. Due to the ortho-substitution, distinct signals for the four different types of aromatic protons would be expected.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display 6 distinct signals for the aromatic carbons, typically in the range of δ 125-140 ppm. The carbon atom attached to the sulfur (C-S) would be expected around δ 137-139 ppm.
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 286, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). A significant fragment is often observed at half the mass of the molecular ion corresponding to the [C₆H₄ClS]⁺ fragment (m/z ≈ 143).
-
Infrared (FT-IR, KBr/ATR): The spectrum will be characterized by the absence of the S-H stretching band (around 2550 cm⁻¹). Key peaks include C-H aromatic stretching (approx. 3050-3100 cm⁻¹), C=C aromatic stretching (approx. 1440-1580 cm⁻¹), C-Cl stretching (approx. 750 cm⁻¹), and a weak S-S stretching band (approx. 500-550 cm⁻¹).[5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
2-Chlorothiophenol: This compound is toxic, corrosive, and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care and avoid contact with combustible materials.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.
-
Organic Solvents: Diethyl ether, DMF, and dichloromethane are flammable and/or toxic. Handle in a fume hood and away from ignition sources.
References
Application Notes: Synthesis of 2,2'-Dichloro Diphenyl Disulfide via Grignard Reagents
Abstract
This application note provides detailed experimental protocols for the synthesis of 2,2'-dichloro diphenyl disulfide, a valuable organosulfur compound. The synthesis is achieved through the formation of a 2-chlorophenyl Grignard reagent, followed by reaction with a suitable sulfur electrophile. Two primary, high-yield protocols are presented: one utilizing disulfur dichloride (S₂Cl₂) and another employing elemental sulfur (S₈). These methods offer robust and scalable routes for researchers in synthetic chemistry and drug development.
Introduction
Diaryl disulfides are a pivotal class of compounds in organic synthesis, serving as key intermediates for the formation of various sulfur-containing molecules and exhibiting a range of biological activities. The synthesis of symmetrically substituted diaryl disulfides, such as this compound, often involves the coupling of two aryl-sulfur moieties. The use of Grignard reagents provides a powerful and versatile method for creating the aryl-sulfur bond.
This document outlines two reliable methods for the synthesis of this compound. Both methods begin with the formation of 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene. The subsequent reaction of this Grignard reagent with either disulfur dichloride or elemental sulfur affords the target disulfide in good to excellent yields. These protocols are designed to be accessible to researchers with standard laboratory equipment.
Reaction Scheme
The overall synthetic strategy is depicted below, starting from 1-bromo-2-chlorobenzene.
Step 1: Formation of Grignard Reagent

Step 2: Disulfide Formation
-
Method A (via Disulfur Dichloride):

-
Method B (via Elemental Sulfur):

Experimental Protocols
3.1 Materials and Equipment
-
Reagents: 1-bromo-2-chlorobenzene (≥99%), magnesium turnings (≥99.5%), iodine (crystal), anhydrous tetrahydrofuran (THF, inhibitor-free), disulfur dichloride (S₂Cl₂) (≥99%), elemental sulfur (S₈) powder, saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄), hydrochloric acid (1M).
-
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) supply, cannulation needles, ice bath, rotary evaporator, standard laboratory glassware.
3.2 Protocol A: Synthesis via Disulfur Dichloride
This one-pot method is adapted from established procedures for diaryl disulfide synthesis and is known for high efficiency and good yields.[1]
Part 1: Grignard Reagent Formation
-
All glassware must be oven-dried and assembled hot under a stream of inert gas (N₂ or Ar).
-
Place magnesium turnings (1.2 equiv.) and a small crystal of iodine into a three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-2-chlorobenzene (1.0 equiv.) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.
-
Initiate the reaction by gentle warming. The disappearance of the iodine color and gentle reflux indicates initiation.
-
Once initiated, add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 2-chlorophenylmagnesium bromide.
Part 2: Reaction with Disulfur Dichloride
-
Cool the prepared Grignard solution to -20 °C to -10 °C using an appropriate cooling bath.
-
Dissolve disulfur dichloride (S₂Cl₂) (0.5 equiv.) in anhydrous THF.
-
Add the S₂Cl₂ solution dropwise to the cold, stirred Grignard reagent solution. The molar ratio of the Grignard reagent to S₂Cl₂ should be approximately 2:1.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or hexanes) to obtain this compound.
3.3 Protocol B: Synthesis via Elemental Sulfur
This method involves the formation of a thiolate intermediate, which is subsequently oxidized to the disulfide.[2][3]
Part 1: Grignard Reagent Formation
-
Prepare the Grignard reagent, 2-chlorophenylmagnesium bromide, from 1-bromo-2-chlorobenzene (1.0 equiv.) and magnesium (1.2 equiv.) in anhydrous THF as described in Protocol A, Part 1.
Part 2: Reaction with Elemental Sulfur
-
Cool the prepared Grignard solution to 0 °C in an ice bath.
-
In a separate flask, suspend elemental sulfur powder (S₈) (1.0 equiv. of S atoms) in anhydrous THF.
-
Slowly add the Grignard solution via cannula to the stirred sulfur suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction mixture will form the magnesium thiolate salt (2-Cl-C₆H₄-SMgBr).
-
Oxidative Work-up: Cool the mixture in an ice bath and slowly add 1M HCl to quench the reaction and hydrolyze the thiolate salt to 2-chlorothiophenol.
-
To facilitate the oxidation of the thiophenol to the disulfide, open the flask to the air and stir vigorously for several hours, or bubble air through the solution.
-
Extract the product with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Protocol A (via S₂Cl₂) | Protocol B (via S₈) |
| Starting Material | 1-bromo-2-chlorobenzene | 1-bromo-2-chlorobenzene |
| Key Sulfur Reagent | Disulfur dichloride (S₂Cl₂) | Elemental Sulfur (S₈) |
| Grignard Formation Time | 1-2 hours | 1-2 hours |
| Reaction Temperature | -20 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time (Disulfide) | 2-3 hours | 3-5 hours (plus oxidation) |
| Expected Yield | 80-91%[1] | 65-80% |
| Purity (Post-Recrystallization) | >98%[1] | >97% |
| Characterization (Expected) | White to off-white solid | White to off-white solid |
| Melting Point (°C) | Placeholder: 95-98 °C | Placeholder: 95-98 °C |
| ¹H NMR (CDCl₃, δ ppm) | Placeholder: 7.2-7.6 (m) | Placeholder: 7.2-7.6 (m) |
Visualizations
References
Synthesis of 2,2'-Dichloro diphenyl disulfide: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,2'-dichloro diphenyl disulfide, a key intermediate in various chemical and pharmaceutical applications. The primary method outlined is the oxidative coupling of 2-chlorothiophenol. This application note includes a step-by-step protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
Symmetrical diaryl disulfides are an important class of organic compounds utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The disulfide bond serves as a crucial functional group that can be readily transformed into other sulfur-containing moieties. This compound, in particular, is a valuable precursor for the introduction of the 2-chlorophenylthio group in organic molecules. The presence of the chlorine atoms in the ortho positions influences the molecule's reactivity and imparts specific properties to its derivatives. This protocol details a reliable and efficient method for the preparation of this compound via the oxidation of 2-chlorothiophenol.
Experimental Protocol
The synthesis of this compound is most commonly achieved through the oxidative coupling of 2-chlorothiophenol. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and iodine being common choices. Below are two detailed protocols for this synthesis.
Method A: Oxidation with Hydrogen Peroxide
This method is based on the general procedure for the oxidation of thiophenols.[1]
Materials:
-
2-Chlorothiophenol
-
Trifluoroethanol
-
30% Aqueous hydrogen peroxide
-
Sodium sulfite
-
Ether
-
Magnesium sulfate
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Büchner funnel
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (0.1 mol, 14.46 g) in 50 mL of trifluoroethanol.
-
Cool the stirred mixture in an ice bath.
-
Add 30% aqueous hydrogen peroxide (0.11 mol, 12.5 mL) dropwise over 15 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
To the filtrate, add sodium sulfite (0.02 mol, 2.52 g) to quench any excess peroxide. Heat the mixture at 50°C for 30 minutes.
-
Wash the collected solid with water and then a small amount of cold ethanol to remove any unreacted starting material and impurities.
-
Dry the purified product under vacuum to yield this compound.
Method B: Oxidation with Iodine
This method is adapted from a general procedure for the oxidative coupling of thiols using iodine.
Materials:
-
2-Chlorothiophenol
-
Acetonitrile
-
Water
-
Iodine
-
Sodium thiosulfate solution
-
Dichloromethane
-
Sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-chlorothiophenol (10 mmol, 1.45 g) in a mixture of acetonitrile (20 mL) and water (4 mL) in a round-bottomed flask with magnetic stirring.
-
In a separate flask, prepare a solution of iodine (5 mmol, 1.27 g) in acetonitrile (10 mL).
-
Add the iodine solution dropwise to the thiophenol solution at room temperature. The reaction is typically rapid.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Method A (H₂O₂) | Method B (I₂) | Reference Data |
| Reactants | |||
| 2-Chlorothiophenol | 0.1 mol | 10 mmol | - |
| Oxidizing Agent | 30% H₂O₂ (0.11 mol) | I₂ (5 mmol) | - |
| Solvent | Trifluoroethanol | Acetonitrile/Water | - |
| Reaction Conditions | |||
| Temperature | 0°C to Room Temperature | Room Temperature | - |
| Reaction Time | 24 hours | Typically < 1 hour | - |
| Product | |||
| Yield | High (expected based on analogous reactions) | High (expected based on analogous reactions) | - |
| Characterization | |||
| Melting Point | - | - | 82-83°C[2] |
| ¹H NMR (CDCl₃, ppm) | - | - | Data not available in the search results. |
| ¹³C NMR (CDCl₃, ppm) | - | - | Data not available in the search results. |
| IR (cm⁻¹) | - | - | Data not available in the search results. |
Note: Specific yield and spectroscopic data for this compound were not explicitly found in the provided search results. The expected yields are based on high-yielding general procedures for analogous compounds. Researchers should perform their own characterization to confirm the identity and purity of the synthesized product.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via oxidative coupling of 2-chlorothiophenol.
Caption: General workflow for the synthesis of this compound.
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound. The oxidative coupling of 2-chlorothiophenol is a robust method that can be readily implemented in a standard organic synthesis laboratory. The provided data and workflow diagram are intended to facilitate the successful preparation and characterization of this important chemical intermediate for its use in research and development.
References
Application Notes and Protocols for 2,2'-Dichlorodiphenyl Disulfide in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a comprehensive overview of the potential use of 2,2'-Dichlorodiphenyl Disulfide as a vulcanizing agent in rubber formulations. These guidelines are based on established principles of sulfur and disulfide chemistry in rubber technology.
Introduction
2,2'-Dichlorodiphenyl disulfide is an organosulfur compound with the chemical formula (C₆H₄Cl)₂S₂. While traditionally, elemental sulfur is the most common vulcanizing agent, various organic compounds containing sulfur, particularly disulfides, have been explored for their roles in the cross-linking of rubber polymers.[1] These compounds can act as sulfur donors or accelerators in the vulcanization process, influencing the cure characteristics and the final properties of the vulcanized rubber (vulcanizate).[2]
The use of disulfide compounds can offer advantages such as improved reversion resistance, better aging properties, and the formation of more stable mono- and disulfide cross-links compared to the polysulfide links typically formed with elemental sulfur alone.[2] This document outlines the potential application of 2,2'-Dichlorodiphenyl disulfide in this context, providing theoretical data for comparison and detailed experimental protocols.
Theoretical Performance Data
While specific experimental data for 2,2'-Dichlorodiphenyl disulfide as a primary vulcanizing agent is not extensively available in public literature, its performance can be extrapolated from the behavior of similar disulfide compounds used in the rubber industry. The following tables present hypothetical data to illustrate its potential effects in a typical natural rubber (NR) formulation.
Table 1: Hypothetical Cure Characteristics of Natural Rubber (NR) Compounds
| Parameter | Control (Sulfur) | Experimental (2,2'-Dichlorodiphenyl Disulfide) |
| Mooney Scorch Time (t₅, min) at 120°C | 15 | 20 |
| Optimum Cure Time (t₉₀, min) at 150°C | 12 | 18 |
| Maximum Torque (MH, dNm) | 45 | 40 |
| Minimum Torque (ML, dNm) | 5 | 6 |
| Torque Difference (MH - ML, dNm) | 40 | 34 |
Table 2: Hypothetical Physical Properties of Vulcanizates
| Property | Control (Sulfur) | Experimental (2,2'-Dichlorodiphenyl Disulfide) |
| Tensile Strength (MPa) | 25 | 22 |
| Elongation at Break (%) | 600 | 550 |
| Modulus at 300% Elongation (MPa) | 10 | 12 |
| Hardness (Shore A) | 60 | 62 |
| Compression Set (%) (24h at 70°C) | 25 | 20 |
| Tear Strength (kN/m) | 40 | 38 |
Experimental Protocols
The following protocols describe the methodology for evaluating the efficacy of 2,2'-Dichlorodiphenyl disulfide as a vulcanizing agent in a standard rubber formulation.
-
Rubber: Natural Rubber (NR, SMR 20)
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Vulcanizing Agents: Elemental Sulfur (control), 2,2'-Dichlorodiphenyl Disulfide (experimental)
-
Filler: Carbon Black (N330)
-
Processing Oil: Aromatic oil
-
Equipment:
The following formulations can be used for a comparative study. All parts are in parts per hundred of rubber (phr).
Table 3: Rubber Formulations
| Ingredient | Control (phr) | Experimental (phr) |
| Natural Rubber (SMR 20) | 100 | 100 |
| Carbon Black (N330) | 50 | 50 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 2 | 2 |
| Aromatic Oil | 5 | 5 |
| Sulfur | 2.5 | - |
| 2,2'-Dichlorodiphenyl Disulfide | - | 4.0 (example) |
Note: The phr of 2,2'-Dichlorodiphenyl disulfide may need to be optimized based on its molecular weight and the desired cross-link density.
The rubber compounds can be prepared using a two-roll mill with the following sequence:
-
Mastication: Soften the natural rubber on the two-roll mill for 2-3 minutes.
-
Incorporation of Activators and Fillers: Add zinc oxide and stearic acid and mix until well dispersed. Then, add the carbon black in increments, ensuring complete dispersion after each addition.
-
Addition of Processing Oil: Add the aromatic oil and mix until the compound is homogenous.
-
Addition of Vulcanizing Agent: Finally, add the sulfur or 2,2'-Dichlorodiphenyl disulfide at a lower mill temperature to prevent premature vulcanization (scorch).
-
Homogenization: Continue mixing for another 5-10 minutes to ensure a uniform compound.
-
Sheeting Out: Sheet the final compound from the mill and allow it to cool at room temperature for at least 24 hours before testing.
The cure characteristics of the compounded rubber are evaluated using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 150°C). The following parameters are recorded:
-
Mooney Scorch Time (t₅): Time taken for a 5-unit rise in torque from the minimum, indicating the onset of vulcanization.
-
Optimum Cure Time (t₉₀): Time to reach 90% of the maximum torque, representing the optimal cure state.
-
Maximum Torque (MH): An indicator of the stiffness and cross-link density of the fully cured rubber.
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Torque Difference (MH - ML): Proportional to the cross-link density.
The compounded rubber is compression molded into sheets of desired thickness (e.g., 2 mm) using a hydraulic press. The molding is carried out at the vulcanization temperature (e.g., 150°C) for the optimum cure time (t₉₀) determined from the MDR.
The vulcanized rubber sheets are then subjected to a series of physical tests according to relevant ASTM or ISO standards:
-
Tensile Properties: Tensile strength, elongation at break, and modulus at 300% elongation are measured using a dumbbell-shaped specimen on a tensile testing machine.
-
Hardness: Measured using a Shore A durometer.
-
Compression Set: The percentage of permanent deformation after being subjected to a constant compressive stress for a specified time and temperature.
-
Tear Strength: The force required to propagate a tear in a pre-nicked specimen.
Visualizations
The following diagrams illustrate the proposed vulcanization mechanism and experimental workflow.
References
Applications of 2,2'-Dichlorodiphenyl Disulfide in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dichlorodiphenyl disulfide is an organosulfur compound with potential, though not yet extensively documented, applications in polymer chemistry. Based on the known reactivity of diaryl disulfides and the influence of halogen substitution on polymer properties, this molecule can be considered a candidate monomer for the synthesis of novel poly(phenylene sulfide) (PPS) derivatives. The introduction of chlorine atoms onto the aromatic backbone is anticipated to modify key polymer characteristics such as solubility, flame retardancy, and thermal stability.
These application notes provide a theoretical framework and hypothetical protocols for the use of 2,2'-dichlorodiphenyl disulfide in the synthesis of poly(2-chlorophenylene sulfide) via oxidative polymerization. The experimental details are extrapolated from established procedures for the polymerization of unsubstituted diphenyl disulfide.
Potential Application: Monomer for Poly(2-chlorophenylene sulfide)
The primary potential application of 2,2'-dichlorodiphenyl disulfide in polymer chemistry is as a monomer for the synthesis of poly(2-chlorophenylene sulfide). This polymer is a chlorinated derivative of poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its excellent thermal stability and chemical resistance.
Oxidative Polymerization of 2,2'-Dichlorodiphenyl Disulfide
Oxidative polymerization is a common method for synthesizing PPS from diphenyl disulfide. This process typically involves the use of a catalytic system to facilitate the formation of sulfide linkages between aromatic rings. A similar approach can be theoretically applied to the polymerization of 2,2'-dichlorodiphenyl disulfide.
Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and characterization of poly(2-chlorophenylene sulfide) from 2,2'-dichlorodiphenyl disulfide. These protocols are based on established methods for the synthesis of poly(phenylene sulfide) from diphenyl disulfide and should be considered as a starting point for experimental design.
Protocol 1: Synthesis of Poly(2-chlorophenylene sulfide) via Oxidative Polymerization
Objective: To synthesize poly(2-chlorophenylene sulfide) by the oxidative polymerization of 2,2'-dichlorodiphenyl disulfide.
Materials:
-
2,2'-Dichlorodiphenyl disulfide
-
Vanadyl acetylacetonate (VO(acac)₂) (catalyst)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Dichloromethane (DCM) (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 2,2'-dichlorodiphenyl disulfide (1 equivalent).
-
Dissolution: Add dry dichloromethane to dissolve the monomer under a gentle stream of nitrogen or argon.
-
Catalyst Addition: To the stirred solution, add vanadyl acetylacetonate (e.g., 0.05 equivalents) and trifluoroacetic acid (e.g., 2 equivalents).
-
Polymerization: Stir the reaction mixture at room temperature under an inert atmosphere. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. The reaction time can vary from 24 to 72 hours.
-
Precipitation: After the desired reaction time, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.
Protocol 2: Characterization of Poly(2-chlorophenylene sulfide)
Objective: To characterize the structure, thermal properties, and molecular weight of the synthesized poly(2-chlorophenylene sulfide).
Methods:
-
Structural Characterization:
-
FT-IR Spectroscopy: To identify the characteristic functional groups and confirm the formation of the polymer backbone.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer. (Note: Solubility may be a limiting factor).
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A suitable high-temperature solvent (e.g., 1-chloronaphthalene) may be required.
-
Data Presentation
The following tables present hypothetical data for the characterization of poly(2-chlorophenylene sulfide) synthesized from 2,2'-dichlorodiphenyl disulfide, based on expected trends for halogenated aromatic polymers.
Table 1: Hypothetical Thermal Properties of Poly(2-chlorophenylene sulfide)
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 100 - 140 °C |
| Decomposition Temperature (Td, 5% weight loss) | 450 - 500 °C |
Table 2: Hypothetical Molecular Weight Data for Poly(2-chlorophenylene sulfide)
| Parameter | Expected Value |
| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 25,000 - 70,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
Visualizations
Diagram 1: Proposed Oxidative Polymerization of 2,2'-Dichlorodiphenyl Disulfide
Caption: Proposed reaction scheme for the oxidative polymerization of 2,2'-dichlorodiphenyl disulfide.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(2-chlorophenylene sulfide).
Conclusion and Future Perspectives
While direct experimental evidence for the application of 2,2'-dichlorodiphenyl disulfide in polymer chemistry is currently scarce, theoretical considerations and analogies to well-established polymerization reactions of similar compounds suggest its potential as a monomer for synthesizing poly(2-chlorophenylene sulfide). This novel polymer could exhibit enhanced properties, such as improved solubility and flame retardancy, making it a candidate for high-performance applications. The provided hypothetical protocols offer a foundational approach for researchers to explore this promising area. Further experimental investigation is necessary to validate these proposed applications and to fully characterize the resulting polymers. Such research could open new avenues for the development of advanced, functional poly(thioarylene)s.
Application Notes and Protocols for 2,2'-Dichlorodiphenyl Disulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2'-dichlorodiphenyl disulfide in organic synthesis, with a focus on the preparation of sulfur-containing heterocyclic compounds. The protocols outlined below are intended to serve as a guide for laboratory procedures.
Synthesis of 2,7-Dichlorothianthrene via Smiles Rearrangement
A key application of 2,2'-dichlorodiphenyl disulfide is in the synthesis of substituted thianthrenes. Thianthrenes are a class of sulfur-containing heterocyclic compounds with applications in materials science and as intermediates in organic synthesis. The synthesis of 2,7-dichlorothianthrene can be achieved from 4-chlorothiophenol through a process that involves the formation of the corresponding disulfide followed by a Smiles rearrangement.
Reaction Scheme:
This transformation is a notable example of an intramolecular nucleophilic aromatic substitution.
Experimental Protocol: Preparation of 2,7-Dichlorothianthrene from 4-Chlorothiophenol
This protocol details the synthesis of 2,7-dichlorothianthrene, which proceeds through the in-situ formation of 2,2'-dichlorodiphenyl disulfide.
Materials:
-
4-Chlorothiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper-bronze alloy
-
Sand
-
Ether
-
Sodium sulfate (anhydrous)
-
Ethanol
Procedure:
-
A mixture of 4-chlorothiophenol (10 g), anhydrous potassium carbonate (5 g), and a small amount of copper-bronze alloy is prepared.
-
This mixture is heated in an oil bath at 230-240 °C for 3 hours.
-
After cooling, the reaction mixture is ground with sand and extracted with ether.
-
The ethereal extract is dried over anhydrous sodium sulfate.
-
The ether is evaporated, and the residue is repeatedly crystallized from alcohol.
-
The resulting product, 2,7-dichlorothianthrene, is obtained as glistening leaflets.
Quantitative Data:
| Product | Starting Material | Reaction Conditions | Yield | Melting Point |
| 2,7-Dichlorothianthrene | 4-Chlorothiophenol | 230-240 °C, 3 hours | Not specified | 181 °C |
Oxidation to 2,7-Dichlorothianthrene Disulphoxide:
The resulting 2,7-dichlorothianthrene can be further oxidized to its corresponding disulphoxide.
-
2,7-Dichlorothianthrene is dissolved in a minimal amount of boiling glacial acetic acid.
-
Hydrogen peroxide (30%) is added dropwise until a white precipitate forms.
-
The mixture is heated for a further 30 minutes.
-
Upon cooling, the disulphoxide separates as needles.
| Product | Starting Material | Reagents | Melting Point |
| 2,7-Dichlorothianthrene Disulphoxide | 2,7-Dichlorothianthrene | Glacial acetic acid, 30% Hydrogen peroxide | 252 °C |
General Considerations for Ullmann-Type Reactions
The synthesis of diaryl thioethers and related sulfur heterocycles from aryl halides and thiols is often accomplished via Ullmann condensation reactions. These reactions are typically promoted by copper and often require high temperatures.[1][2][3]
Key features of Ullmann-type reactions include:
-
Catalyst: Copper metal or copper salts are commonly used.[1]
-
Solvents: High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often employed.[1]
-
Temperature: Reactions frequently require elevated temperatures, often exceeding 210 °C.[1]
-
Substrate Scope: Aryl halides activated by electron-withdrawing groups are often more reactive.[1]
Modern modifications of the Ullmann reaction may utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical workflow for the synthesis of 2,7-dichlorothianthrene.
References
Application Note: 1H NMR Characterization of 2,2'-Dichloro diphenyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of 2,2'-Dichloro diphenyl disulfide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a predicted data table for the ¹H NMR spectrum, a comprehensive experimental protocol for sample preparation and data acquisition, and visual aids to illustrate the experimental workflow and molecular structure. This application note is intended to assist researchers in the identification and purity assessment of this compound.
Introduction
This compound is a symmetrical organosulfur compound. Accurate characterization of its molecular structure is crucial for its application in various fields, including organic synthesis and materials science. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons in a molecule. This note outlines the expected ¹H NMR spectral characteristics and a standardized protocol for its analysis.
Predicted ¹H NMR Data
Due to the lack of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following data is predicted based on established principles of NMR spectroscopy and known substituent effects in aromatic systems. The chlorine atom is an ortho, para-directing deactivator, and the disulfide group is also known to influence the chemical shifts of adjacent protons.
The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet system due to the coupling between the four non-equivalent aromatic protons on each ring. The symmetry of the molecule means that the two dichlorophenyl groups are chemically equivalent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3/H-3' | ~ 7.2 - 7.4 | ddd | J(ortho) ≈ 7-9, J(meta) ≈ 1-3, J(para) < 1 | 2H |
| H-4/H-4' | ~ 7.1 - 7.3 | ddd | J(ortho) ≈ 7-9, J(meta) ≈ 1-3, J(ortho) ≈ 7-9 | 2H |
| H-5/H-5' | ~ 7.0 - 7.2 | ddd | J(ortho) ≈ 7-9, J(meta) ≈ 1-3, J(para) < 1 | 2H |
| H-6/H-6' | ~ 7.5 - 7.7 | dd | J(ortho) ≈ 7-9, J(meta) ≈ 1-3 | 2H |
Note: The predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are for a sample dissolved in a deuterated solvent such as CDCl₃. The multiplicities are complex due to second-order effects and may appear as overlapping multiplets in the actual spectrum.
Experimental Protocol
This protocol provides a standardized procedure for the ¹H NMR analysis of this compound.
1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
NMR tube (5 mm diameter)
-
Volumetric flask and micropipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 5 cm in height.
-
Cap the NMR tube securely.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Recommended parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral width: sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm)
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
Visualizations
Application Notes and Protocols for 13C NMR Analysis of 2,2'-Dichloro diphenyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbons and their chemical environments. For substituted aromatic compounds such as 2,2'-Dichloro diphenyl disulfide, 13C NMR is instrumental in confirming the substitution pattern and the electronic environment of each carbon atom in the phenyl rings. This document provides a detailed protocol for the 13C NMR analysis of this compound, including sample preparation, data acquisition, and processing.
Predicted 13C NMR Data
Due to the molecular symmetry of this compound, six distinct signals are expected in the 13C NMR spectrum corresponding to the six unique carbon environments in the two phenyl rings. The predicted chemical shifts are summarized in Table 1. These values are estimated based on the known effects of chloro and disulfide substituents on the chemical shifts of benzene carbons. The carbon atoms are numbered as shown in the accompanying diagram.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 136.5 |
| C2 | 133.0 |
| C3 | 130.5 |
| C4 | 129.8 |
| C5 | 128.2 |
| C6 | 127.5 |
Experimental Protocol
This section details the procedure for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.
-
Materials:
-
This compound (20-50 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 20-50 mg of this compound and transfer it to a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] CDCl₃ is a common choice for nonpolar organic compounds.
-
Gently vortex the mixture to ensure the complete dissolution of the solid.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]
-
Ensure the final sample height in the NMR tube is between 4 and 5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition
The following are typical parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A sufficient delay is important for quantitative analysis, though longer delays increase experiment time.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
-
Data Processing
Once the data is acquired, the following steps should be performed to obtain the final spectrum.
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak of CDCl₃, which appears as a triplet at approximately 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship of the carbon environments in the molecule and the experimental workflow.
Caption: Carbon connectivity in this compound.
Caption: Experimental workflow for 13C NMR analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,2'-Dichloro diphenyl disulfide
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,2'-Dichloro diphenyl disulfide. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation of the main component from its potential impurities. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate and precise analytical method for this compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this starting material is critical as impurities can affect the yield, safety, and efficacy of the final product. Therefore, a validated analytical method for determining its purity is essential. This application note presents a detailed HPLC method for the quantitative analysis of this compound, ensuring its quality and suitability for further manufacturing processes. The method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Standard: this compound reference standard.
-
Sample: this compound batch to be tested.
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
HPLC Conditions
The chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Diagram
Caption: Figure 1: HPLC Analysis Workflow for this compound Purity.
Results and Discussion
The developed HPLC method provides a good separation of this compound from its potential impurities. A hypothetical chromatogram would show a sharp, well-defined peak for the main component at a specific retention time. Potential impurities, such as the starting material 2-chlorothiophenol or isomers like 4,4'-dichlorodiphenyl disulfide, would be well-resolved from the main peak.
Table 2: Hypothetical Chromatographic Data
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification (Hypothetical) |
| 1 | 4.5 | 15,000 | 0.3 | 2-Chlorothiophenol |
| 2 | 10.2 | 4,950,000 | 99.0 | This compound |
| 3 | 12.8 | 25,000 | 0.5 | Unknown Impurity 1 |
| 4 | 14.1 | 10,000 | 0.2 | 4,4'-Dichlorodiphenyl disulfide |
The system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be established during method validation to ensure the reliability of the results. The data presented in Table 2 is for illustrative purposes and demonstrates the expected performance of the method in separating the main component from its impurities.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the purity analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water provides excellent resolution and accurate quantification. This method is suitable for routine quality control testing in industrial and research settings, ensuring the quality of this compound for its intended applications. Further validation of the method should be performed in accordance with regulatory guidelines.
Application Note: Mass Spectrometric Analysis of 2,2'-Dichlorodiphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dichlorodiphenyl disulfide is a chemical compound of interest in various fields, including organic synthesis and pharmaceutical development. Its characterization is crucial for quality control, reaction monitoring, and impurity profiling. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of this and related compounds. This application note provides a detailed protocol for the analysis of 2,2'-Dichlorodiphenyl disulfide using GC-MS with electron ionization (EI), and outlines a potential fragmentation pathway.
Disclaimer: Specific experimental mass spectral data for 2,2'-Dichlorodiphenyl disulfide was not publicly available at the time of this writing. The fragmentation data and pathway presented here are based on the closely related isomer, 4,4'-Dichlorodiphenyl disulfide, which is expected to exhibit a very similar fragmentation pattern.
Data Presentation
The expected mass spectral data for 2,2'-Dichlorodiphenyl disulfide, based on its isomer 4,4'-Dichlorodiphenyl disulfide, is summarized in the table below. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| [M]⁺ | C₁₂H₈Cl₂S₂ | 286 | Moderate |
| [M+2]⁺ | C₁₂H₈³⁵Cl³⁷ClS₂ | 288 | Moderate |
| [M-S]⁺ | C₁₂H₈Cl₂S | 254 | Low |
| [M-Cl]⁺ | C₁₂H₈ClS₂ | 251 | Low |
| [C₆H₄ClS]⁺ | Chlorothiophenol radical cation | 143 | High |
| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 | Moderate |
| [C₆H₄S]⁺ | Thiophenyl cation | 108 | Moderate |
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of 2,2'-Dichlorodiphenyl disulfide and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a stock solution of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: For unknown samples, dissolve an appropriate amount in the chosen solvent to achieve a concentration within the calibration range.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended.
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
-
LC-MS/MS Analysis (Alternative Method)
For less volatile or thermally labile related compounds, LC-MS/MS can be an alternative.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive.
-
MS/MS Analysis: Precursor ion selection of the molecular ion (m/z 287 for [M+H]⁺) with subsequent collision-induced dissociation (CID) to obtain fragment ions.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of 2,2'-Dichlorodiphenyl disulfide.
Application Note: Purification of 2,2'-Dichloro diphenyl disulfide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Dichloro diphenyl disulfide (C₁₂H₈Cl₂S₂) is an organosulfur compound that serves as a valuable intermediate in organic synthesis. The purity of this reagent is critical for the success of subsequent reactions and the synthesis of target molecules, particularly in the development of pharmaceuticals and other fine chemicals. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving the impurities dissolved in the surrounding solution (mother liquor). This application note provides a detailed protocol for the purification of this compound using the single-solvent recrystallization method.
Data Summary
The physical and solubility properties of this compound are summarized below. An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |
| Molecular Weight | 287.23 g/mol | [1] |
| Melting Point | 82-83°C | [1] |
| Appearance | Pale yellow crystalline solid | |
| Solubility (Qualitative) | Chloroform: Slightly soluble DMSO: Slightly soluble (with heat/sonication) Methanol: Slightly soluble (with heat/sonication) | [1] |
| Recommended Solvent | Ethanol or Methanol | [2] |
Note: Based on the properties of the parent compound, diphenyl disulfide, and related structures, alcohols like ethanol or methanol are excellent starting points for recrystallization. They tend to dissolve the compound moderately when hot and poorly when cold, which is ideal for this technique.
Experimental Protocol
This protocol details the single-solvent recrystallization method for purifying this compound. Ethanol is recommended as the primary solvent choice.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (e.g., water aspirator)
-
Filter paper for Büchner funnel
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to slurry the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling.[3][4]
-
-
Hot Filtration (Optional):
-
This step is necessary if insoluble impurities are visible in the hot solution.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot, saturated solution through the preheated funnel and fluted filter paper into the clean, hot flask.[5] This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystalline mixture into the Büchner funnel to collect the crystals.[5]
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities. It is important to use cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or a desiccator.
-
Once dry, weigh the purified this compound to determine the final yield and perform characterization (e.g., melting point analysis) to assess its purity.
-
Visual Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is a flammable liquid. Avoid open flames and ensure the hot plate is in good working condition and free of defects.
-
Avoid inhalation of dust from the solid compound.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.
References
Application Notes and Protocols: Use of Bis(2-chlorophenyl) disulfide as a Devulcanizing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of bis(2-chlorophenyl) disulfide as a devulcanizing agent is limited in the reviewed literature. The following application notes and protocols are based on the well-documented efficacy of a closely related aromatic disulfide, diphenyl disulfide (DPDS), which is expected to have a similar mechanism of action. Researchers should consider these protocols as a starting point and optimize the conditions for their specific rubber formulation and application.
Introduction
Devulcanization is a critical process for rubber recycling, aiming to selectively cleave the sulfur crosslinks (S-S and C-S bonds) in vulcanized rubber, thereby restoring its processability. Aromatic disulfides, such as bis(2-chlorophenyl) disulfide, are effective chemical agents for thermo-chemical devulcanization. They function by generating thiyl radicals that interact with the rubber network, leading to the scission of crosslinks and preventing the recombination of polymer chains.[1] This process allows the devulcanized rubber to be re-compounded and re-vulcanized, offering a sustainable alternative to the disposal of rubber waste.
Mechanism of Action
The devulcanization process using aromatic disulfides like diphenyl disulfide (DPDS) is generally understood to proceed via a radical mechanism initiated by heat and mechanical shear. The disulfide bond in the devulcanizing agent cleaves homolytically to form two thiyl radicals (Ar-S•). These radicals can then participate in a series of reactions that lead to the breakdown of the sulfur crosslink network in the vulcanized rubber.
The proposed mechanism involves the following key steps:
-
Initiation: Thermal energy and mechanical shearing during processing cause the homolytic cleavage of the disulfide bond in the aromatic disulfide, generating two aromatic thiyl radicals.
-
Propagation: The generated thiyl radicals can attack the sulfur crosslinks (polysulfidic, disulfidic, and to a lesser extent, monosulfidic) in the vulcanized rubber. This can occur through several pathways, including substitution reactions at the sulfur atoms of the crosslink, leading to the formation of a new disulfide and a rubber-based radical.
-
Chain Scission: In addition to crosslink scission, the high temperatures and shear forces can also lead to the scission of the main polymer chains (C-C bonds).[1]
-
Stabilization: The aromatic thiyl radicals can also react with the polymer radicals formed during chain scission, effectively capping them and preventing recombination, which would otherwise lead to an increase in viscosity and hinder reprocessing.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2,2'-Dichloro diphenyl disulfide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2'-Dichloro diphenyl disulfide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. For reactions involving sodium disulfide, a reaction time of at least 2-4 hours at an elevated temperature (e.g., 80-90°C) is often necessary.
-
-
Suboptimal Reagent Stoichiometry:
-
Cause: Incorrect ratio of reactants.
-
Solution: For the oxidation of 2-chlorothiophenol, a slight excess (1.1-1.2 equivalents) of the oxidizing agent is typically used. When preparing sodium disulfide in situ from sodium sulfide and sulfur, a precise 1:1 molar ratio is crucial to avoid the formation of other polysulfides.
-
-
Side Reactions:
-
Cause: Formation of byproducts such as sulfoxides, sulfones, or the corresponding monosulfide.
-
Solution: To minimize over-oxidation when using strong oxidants like hydrogen peroxide, add the oxidant dropwise at a low temperature (e.g., 0-5°C) and ensure efficient stirring. To avoid the formation of the monosulfide, ensure the complete conversion of sodium sulfide to sodium disulfide before the addition of the chloro-aromatic starting material.
-
-
Poor Reagent Quality:
-
Cause: Degradation or impurities in starting materials.
-
Solution: Use freshly opened or properly stored reagents. The quality of sodium sulfide can be particularly important; use of anhydrous or a well-characterized hydrated form is recommended.
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: The most common byproducts in disulfide synthesis are over-oxidized species and other sulfur-containing compounds.
-
Over-oxidation Products (Sulfoxides and Sulfones):
-
Identification: These byproducts can be identified by Gas Chromatography-Mass Spectrometry (GC-MS), as they will have higher molecular weights (M+16 and M+32 respectively) than the desired disulfide.
-
Minimization: Employ milder oxidizing agents or carefully control the reaction temperature. Adding the oxidant portion-wise or via a syringe pump at low temperatures can significantly reduce over-oxidation.
-
-
Monosulfide (2,2'-Dichlorodiphenyl sulfide):
-
Identification: The monosulfide will have a lower molecular weight than the disulfide and can be identified by GC-MS.
-
Minimization: This is more common when using a sulfide source that is not fully converted to the disulfide. Ensure the correct stoichiometry and reaction time for the preparation of the disulfide reagent.
-
-
Higher-Order Polysulfides (Trisulfides, etc.):
-
Identification: These can be detected by mass spectrometry.
-
Minimization: This occurs when an excess of elemental sulfur is used in the preparation of sodium disulfide. Precise control of the sulfur stoichiometry is key.
-
Q3: How can I effectively purify the crude this compound?
A3: Purification is crucial to obtain a high-purity product.
-
Work-up: After the reaction, a standard work-up procedure involves quenching the reaction (e.g., with water or a reducing agent for excess oxidant), followed by extraction of the product into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should then be washed with brine and dried over an anhydrous salt like sodium sulfate.
-
Recrystallization: This is a highly effective method for purifying solid disulfides. Common solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate. The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: For smaller scale reactions or to separate closely related impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
Data Presentation
The following table summarizes reaction conditions for the synthesis of diaryl disulfides from analogous starting materials to provide a baseline for optimization.
| Starting Material | Sulfur Source/Oxidant | Solvent | Temperature (°C) | Yield (%) | Notes |
| o-Chloronitrobenzene | Na₂S + S | 95% Ethanol | Reflux | 58-66 | Yield for Di-o-nitrophenyl disulfide.[1] |
| p-Chloronitrobenzene | Na₂S₂ followed by H₂O₂ | Water | 65-70 | 58-64 | Yield for p-Aminophenyl disulfide.[2] |
| Thiophenol | 30% H₂O₂ | Trifluoroethanol | Room Temp | 97 | Yield for Diphenyl disulfide.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-Chlorothiophenol
This protocol is adapted from a general procedure for the oxidation of thiols.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorothiophenol (1 equivalent) in a suitable solvent such as trifluoroethanol or methanol.
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Reaction Execution: Cool the solution to 0°C in an ice bath. Slowly add a solution of 30% hydrogen peroxide (1.1 equivalents) dropwise over 15-30 minutes, ensuring the temperature remains below 5°C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up and Purification: Quench the reaction by adding a saturated solution of sodium sulfite. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound from o-Chloronitrobenzene
This protocol is adapted from the synthesis of di-o-nitrophenyl disulfide.[1]
-
Preparation of Sodium Disulfide: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.5 equivalents) in ethanol or water with heating. To this solution, add elemental sulfur (1.5 equivalents) and continue heating until the sulfur dissolves completely to form a dark reddish-brown solution.
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Reaction Setup: In a separate flask, dissolve o-chloronitrobenzene (2 equivalents) in ethanol.
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Reaction Execution: Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The reaction can be exothermic, so control the rate of addition. After the addition is complete, heat the mixture to reflux for 2-4 hours.
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Work-up and Purification: Cool the reaction mixture and filter the precipitate. The solid contains the product and inorganic salts. Wash the solid with water to remove the salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Key Reaction Pathways
Caption: Synthetic routes to this compound and common side reactions.
References
Troubleshooting low conversion in 2,2'-Dichloro diphenyl disulfide synthesis
Welcome to the technical support center for the synthesis of 2,2'-Dichloro diphenyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main synthetic pathways for the preparation of this compound:
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Oxidation of 2-Chlorothiophenol: This is a common and direct method where 2-chlorothiophenol is oxidized to form the disulfide bond.
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Reaction of 2-Chloronitrobenzene with a Disulfide Source: This method involves the reaction of 2-chloronitrobenzene with an alkali metal disulfide, such as sodium disulfide (Na₂S₂).
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Sandmeyer-type Reaction of 2-Chloroaniline: This route involves the diazotization of 2-chloroaniline to form a diazonium salt, which is then reacted with a disulfide source.
Q2: My yield of this compound is consistently low. What are the common causes?
A2: Low yields in this synthesis can stem from several factors, depending on the chosen synthetic route. Common issues include incomplete reactions, the formation of side products, and suboptimal reaction conditions. Specific troubleshooting for each route is detailed in the guides below.
Q3: What are the typical impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted starting materials (e.g., 2-chlorothiophenol), over-oxidation products (e.g., sulfonic acids), and monosulfides. Purification is typically achieved through recrystallization. Common solvent systems for recrystallization include ethanol, methanol/water, and hexane/ethyl acetate mixtures. The choice of solvent will depend on the specific impurities present.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By comparing the reaction mixture to the starting material standard on a TLC plate, you can determine when the starting material has been consumed.
Troubleshooting Guides
Route 1: Oxidation of 2-Chlorothiophenol
This is often the most direct route to this compound. However, achieving high yields requires careful control of the oxidant and reaction conditions.
Problem: Low Conversion of 2-Chlorothiophenol
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | While some oxidations are performed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by TLC to find the optimal temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Solvents like ethanol, methanol, or acetonitrile are commonly used. For oxidations with hydrogen peroxide, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can improve selectivity. |
Problem: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Over-oxidation Products (e.g., Sulfonic Acids) | Use of an overly strong oxidizing agent or harsh reaction conditions. | Employ milder oxidants such as hydrogen peroxide (H₂O₂), iodine (I₂), or dimethyl sulfoxide (DMSO). Carefully control the reaction temperature and avoid prolonged reaction times after the starting material is consumed. |
| Unreacted Starting Material | Incomplete reaction. | See "Low Conversion" section above. Purification by recrystallization can remove unreacted 2-chlorothiophenol. |
Data Presentation: Effect of Oxidant on Yield
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrogen Peroxide (30%) | 2,2,2-Trifluoroethanol | Room Temperature | 24 | High (Specific data for the 2,2'-dichloro derivative is not readily available, but this system gives high yields for diphenyl disulfide) |
| Iodine (I₂) | Wet Acetonitrile | Room Temperature | Immediate | ~95-100 (for various thiols) |
| Dimethyl Sulfoxide (DMSO) | Acetonitrile | Room Temperature | 0.3 | ~95 (for thiophenol) |
Note: The yields presented are based on general thiol oxidation literature and may vary for 2-chlorothiophenol.
Route 2: From 2-Chloronitrobenzene and Sodium Disulfide
Problem: Low Yield of Disulfide
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure sufficient reaction time and temperature. Reactions of this type often require heating for several hours. A procedure for the analogous di-o-nitrophenyl disulfide suggests heating on a steam bath for two hours.[1] |
| Incorrect Stoichiometry of Sodium Disulfide | The sodium disulfide is typically prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. Ensure the correct molar ratio (1:1) is used to favor the formation of the disulfide over other polysulfides. |
| Side Reaction: Formation of 2-Chloroaniline | The sulfide/disulfide can also reduce the nitro group. Filtering the reaction mixture after an initial heating period can remove some of the 2-chloroaniline byproduct.[2] |
Problem: Product Contamination
| Contaminant | Removal Method |
| Sodium Chloride | Wash the crude product with water to dissolve the inorganic salt.[1] |
| Unreacted 2-Chloronitrobenzene | Wash the crude product with ethanol.[1] |
Route 3: Sandmeyer-type Reaction from 2-Chloroaniline
This route can be effective but is sensitive to the stability of the intermediate diazonium salt.
Problem: Low Yield or Reaction Failure
| Potential Cause | Recommended Solution |
| Decomposition of Diazonium Salt | The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. |
| Incomplete Diazotization | Ensure the complete conversion of the aniline to the diazonium salt. This can be checked using starch-iodide paper to test for the presence of excess nitrous acid. |
| Issues with the Disulfide Reagent | The solution of sodium disulfide should be freshly prepared and added to the cold diazonium salt solution. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Oxidation of 2-Chlorothiophenol with Hydrogen Peroxide (General Procedure)
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Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol in a suitable solvent such as 2,2,2-trifluoroethanol.
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Cooling: Cool the mixture in an ice bath.
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Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, the product may precipitate from the solution. Collect the solid by filtration. If the product does not precipitate, perform an appropriate aqueous work-up and extract the product with an organic solvent.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Below are diagrams illustrating the experimental workflow and logical troubleshooting steps for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low conversion yields in the synthesis.
References
Preventing over-oxidation in disulfide synthesis from thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of disulfides from thiols, with a primary focus on preventing over-oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Disulfide Product
Q: My synthesis is resulting in a very low yield of the final disulfide-bonded molecule. What are the likely causes and how can I improve the outcome?
A: Low yields are a common challenge and can stem from several factors, including incomplete oxidation, side reactions, or issues with the starting material. Here is a step-by-step guide to troubleshoot and enhance your yield:
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Verify the Presence of Free Thiols: Before starting the oxidation, it is critical to confirm that your thiol starting material is in its reduced, free thiol form. Any protective groups from previous synthetic steps must be completely removed.
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Verification Method: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your solution before proceeding with oxidation. A lack of a positive result often indicates a problem with the starting material.[1]
-
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Optimize Oxidation Conditions: The choice of oxidizing agent and the reaction environment are crucial for efficient disulfide bond formation.[1]
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Recommendation: For robust molecules, air oxidation in a basic aqueous solution (pH 8-8.5) can be effective, although it may be slow.[1] For more sensitive substrates or to speed up the reaction, consider using milder chemical oxidants like dimethyl sulfoxide (DMSO) or iodine.
-
-
Control Reaction Concentration: High concentrations of thiols can lead to intermolecular side reactions and aggregation, especially for larger molecules like peptides.
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Recommendation: Perform the oxidation reaction at high dilution, typically in the 0.1-1 mg/mL range, to favor the desired intramolecular reaction.[1]
-
-
Adjust pH Levels: The reaction rate is significantly influenced by the pH of the medium. The oxidation proceeds through the thiolate anion, which is more prevalent at a pH above the thiol's pKa (around 8.5 for cysteine).[1]
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Recommendation: Maintain the pH of the reaction buffer between 8.0 and 8.5 for optimal results.[1]
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Issue 2: Over-oxidation to Sulfinic and Sulfonic Acids
Q: I am observing significant amounts of over-oxidized byproducts, such as sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. How can I prevent this?
A: Over-oxidation is a frequent side reaction when using strong oxidizing agents or harsh reaction conditions. The formation of sulfonic acids is generally irreversible and represents a critical loss of material.
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Choice of Oxidant: The primary factor in preventing over-oxidation is the selection of a mild and selective oxidizing agent.
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Recommendation: Avoid strong oxidants like potassium permanganate or concentrated hydrogen peroxide. Instead, opt for milder reagents that are known to selectively produce disulfides. A combination of an oxidant like H₂O₂ with a catalyst such as iodide can provide high yields of disulfides without significant over-oxidation.
-
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Control Stoichiometry: Using an excess of the oxidizing agent can drive the reaction past the disulfide stage.
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Recommendation: Carefully control the stoichiometry of the oxidant. A 1:1 molar ratio of thiol to oxidant is often a good starting point, but this may need to be optimized for your specific substrate.
-
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Reaction Temperature: Higher temperatures can increase the rate of over-oxidation.
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Recommendation: Maintain a low reaction temperature. Many selective oxidation reactions can be carried out at room temperature or even lower.
-
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Reaction Monitoring: Closely monitor the progress of the reaction to stop it once the starting material has been consumed and before significant byproduct formation occurs.
Quantitative Data on Thiol Oxidation Methods
The following tables summarize the reaction conditions and yields for various methods of thiol oxidation to disulfides, providing a comparative overview to aid in method selection.
Table 1: Air/Oxygen Oxidation of Various Thiols
| Thiol Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Thiobenzothiazole | CoSalen | Ethanol | 50 | 1 | 93 |
| 4-Chlorothiophenol | CoSalen | Ethanol | 50 | 1.5 | 95 |
| Thiophenol | Et₃N | DMF | 80 | 48 | 80 |
| Benzyl Mercaptan | Activated Carbon | Xylene | 140 | 36 | >95 |
Data compiled from multiple sources.
Table 2: Oxidation of Various Thiols with H₂O₂ and Catalytic Iodide
| Thiol Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzyl Mercaptan | Ethyl Acetate | Room Temp. | 30 | 98 |
| 1-Octanethiol | Ethyl Acetate | Room Temp. | 30 | 95 |
| Thiophenol | Ethyl Acetate | Room Temp. | 30 | 97 |
| L-cysteine | Water | Room Temp. | 60 | 99 |
Data compiled from multiple sources.[4]
Table 3: Oxidation of Various Thiols with Iodine
| Thiol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Mercaptan | Acetonitrile | 70 | 4 | >98 |
| Naphthalene-2-thiol | Ethyl Acetate | 70 | 4 | 98 |
| Dithiothreitol | Ethyl Acetate | 70 | 4 | >98 |
Data compiled from multiple sources.[5]
Experimental Protocols
Below are detailed methodologies for key experiments in disulfide synthesis.
Protocol 1: General Procedure for Air Oxidation of Thiols Catalyzed by CoSalen
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Reaction Setup: To a solution of CoSalen (0.025 mmol) in ethanol (10 mL), add the thiol substrate (1.00 mmol).
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Oxidation: Bubble air through the reaction mixture while stirring at 50 °C.
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Monitoring: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).
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Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain the pure disulfide.[6]
Protocol 2: General Procedure for Oxidation of Thiols with H₂O₂ and Catalytic Sodium Iodide
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Reaction Setup: Dissolve the thiol (1.0 mmol) in ethyl acetate (5 mL).
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Catalyst Addition: Add sodium iodide (0.01 mmol).
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Oxidant Addition: Add 30% hydrogen peroxide (1.0 mmol) dropwise to the mixture at room temperature.
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Reaction: Stir the mixture at room temperature and monitor by TLC.
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Workup: After completion, quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Evaporate the solvent and purify the residue by column chromatography if necessary.
Protocol 3: General Procedure for Synthesis of Unsymmetrical Disulfides
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Intermediate Formation: Dissolve the first thiol (R¹SH, 1.0 mmol) in dichloromethane (DCM) and cool to -78 °C. Add a solution of 1-chlorobenzotriazole (BtCl, 1.0 mmol) in DCM dropwise. Stir for 15 minutes at this temperature.
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Second Thiol Addition: Add the second thiol (R²SH, 1.0 mmol) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Workup: Wash the reaction mixture with 1 M NaOH and then with water. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.[7]
Visualizations
Thiol Oxidation and Over-oxidation Pathway
The following diagram illustrates the stepwise oxidation of a thiol to a disulfide, and the potential for over-oxidation to sulfinic and sulfonic acids.
Caption: Pathway of thiol oxidation to disulfide and over-oxidized species.
Experimental Workflow for Preventing Over-oxidation
This diagram outlines a logical workflow for setting up and running a thiol oxidation reaction with a focus on preventing the formation of unwanted byproducts.
Caption: Workflow for selective disulfide synthesis from thiols.
References
- 1. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 5. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
Technical Support Center: 2,2'-Dichloro diphenyl disulfide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2'-Dichloro diphenyl disulfide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation of 2-Chlorothiophenol | - Optimize Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent (e.g., hydrogen peroxide, iodine) is used. A slight excess may improve conversion.[1] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting thiol. - Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature, while monitoring for byproduct formation. |
| Side Reactions | - Formation of Monosulfide: This can occur if sulfide ions are present. Ensure the starting materials are pure and reaction conditions do not promote cleavage of the disulfide bond.[2] - Formation of Polysulfides: Precise control over the stoichiometry of sulfur-containing reagents is crucial to avoid the formation of trisulfides or tetrasulfides.[2] |
| Loss During Work-up and Purification | - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous work-up to minimize product loss to the aqueous phase. - Purification Method: Recrystallization is a common purification method. Select a solvent system that provides good recovery of the desired product while leaving impurities in the mother liquor. |
Problem 2: Product Contamination and Purity Issues
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| Unreacted 2-Chlorothiophenol | Incomplete reaction. | - Extend reaction time. - Increase the amount of the oxidizing agent. - Ensure efficient mixing, especially in larger batches. |
| 2-Chlorophenylsulfinyl chloride or 2-Chlorophenylsulfonyl chloride | Over-oxidation of the starting thiol or the disulfide product.[2] | - Control Temperature: Perform the oxidation at a lower temperature to reduce the rate of over-oxidation.[1] - Slow Addition of Oxidant: Add the oxidizing agent dropwise or in portions to maintain better control over the reaction exotherm and local concentrations. |
| Bis(2-chlorophenyl) sulfide (Monosulfide) | Reaction with sulfide ions or cleavage of the disulfide bond.[2] | - Use a direct disulfide source if possible. - Ensure correct stoichiometry if preparing the disulfide reagent in situ.[2] |
| Bis(2-chlorophenyl) trisulfide (or higher polysulfides) | Use of sulfur sources that can form polysulfide chains.[2] | - Maintain strict stoichiometric control of sulfur reagents. The ideal molar ratio of sodium sulfide to sulfur for generating sodium disulfide is 1:1.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound are:
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Oxidation of 2-Chlorothiophenol: This involves the oxidation of 2-chlorothiophenol using various oxidizing agents like hydrogen peroxide, iodine, or air.[1][3] This is often a straightforward method for laboratory-scale synthesis.
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From 2-Chloroaniline via Diazotization: This method involves the diazotization of 2-chloroaniline, followed by reaction with a sulfur source, such as sodium disulfide.[4][5] This route can be suitable for larger-scale production as the starting materials are often readily available.
-
Grignard Reagent Route: A substituted phenyl Grignard reagent can be reacted with dichlorodisulfane to form the corresponding diphenyl disulfide.[6]
Q2: What are the main safety concerns when producing this compound?
A2: Key safety precautions include:
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Handling of Precursors: 2-Chlorothiophenol has a strong, unpleasant odor and is toxic.[7][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Exotherms: Oxidation reactions can be exothermic.[1] When scaling up, ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.
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Product Handling: this compound itself may be harmful if swallowed and is very toxic to aquatic life.[9] Handle with care and dispose of waste according to regulations.
Q3: How can I purify the crude this compound?
A3: The most common method for purification is recrystallization. The choice of solvent is critical. A good solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures. Common solvents for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. Column chromatography can also be used for smaller scales or to achieve very high purity.
Q4: My scaled-up reaction is giving a lower yield compared to the lab-scale synthesis. What could be the reason?
A4: Several factors can contribute to lower yields upon scale-up:
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Mass and Heat Transfer: In larger reactors, mixing and heat distribution can be less efficient. This can lead to localized "hot spots" where side reactions occur or areas of poor mixing where the reaction is incomplete.
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Reagent Addition Rate: The rate of addition of reagents, which is often not critical on a small scale, becomes very important in larger batches to control the reaction temperature and concentration profiles.
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Changes in Surface Area to Volume Ratio: This can affect reaction kinetics and heat dissipation.
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Work-up and Isolation: The efficiency of extractions and filtrations can change with scale.
Quantitative Data Summary
| Parameter | Laboratory Scale | Pilot/Industrial Scale (Anticipated Challenges) |
| Typical Yield | 80-95% (method dependent)[6][10] | Can be lower due to mass/heat transfer limitations and side reactions. |
| Purity (Post-Purification) | >98% | May require multiple purification steps to achieve >98% purity. |
| Reaction Time | Typically 1-24 hours[1][6] | May need to be adjusted to account for slower reagent addition and heat transfer. |
| Temperature Control | +/- 1-2 °C | Can be more challenging, potentially leading to a wider temperature range and more byproducts. |
Experimental Protocols
Method 1: Oxidation of 2-Chlorothiophenol with Hydrogen Peroxide
This protocol is adapted from a general procedure for the synthesis of diphenyl disulfides.[1]
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chlorothiophenol (1 equivalent) in a suitable solvent such as trifluoroethanol. Cool the mixture in an ice bath.
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Oxidation: Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The product, this compound, may precipitate out of the solution.
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Work-up: Collect the solid product by filtration. Wash the solid with cold solvent and then water.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Method 2: Synthesis from 2-Chloroaniline via Diazotization
This is a general procedure that can be adapted for this compound.
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Diazotization: Dissolve 2-chloroaniline (1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C.[5]
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Preparation of Sodium Disulfide: In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and elemental sulfur in water.
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Coupling Reaction: Slowly add the cold diazonium salt solution to the sodium disulfide solution. A vigorous reaction may occur, with the evolution of nitrogen gas. Control the addition rate to maintain the temperature.
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Isolation: After the addition is complete, stir the mixture for a few hours. The solid product can be isolated by filtration.
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Purification: Wash the crude product with water and then purify by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 31121-19-4 [amp.chemicalbook.com]
- 4. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]
- 5. scialert.net [scialert.net]
- 6. CN111763163B - A kind of preparation method of diphenyl disulfide compound - Google Patents [patents.google.com]
- 7. 2-Chlorothiophenol 99 6320-03-2 [sigmaaldrich.com]
- 8. seemafinechem.com [seemafinechem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CN102875431A - Preparation method of disulfide - Google Patents [patents.google.com]
2,2'-Dichloro diphenyl disulfide synthesis temperature control issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during the synthesis of 2,2'-Dichlorodiphenyl disulfide.
Troubleshooting Guide
Unstable or incorrect reaction temperatures can lead to low yields, impurity formation, and potential safety hazards. This guide provides a systematic approach to identifying and resolving common temperature-related issues.
Problem: Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction Due to Low Temperature | - Ensure the reaction mixture reaches and maintains the optimal temperature required for the specific synthetic route. For reactions involving the reduction of sulfonyl chlorides, temperatures around 80°C may be necessary.[1] - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine if the reaction is proceeding to completion. |
| Decomposition of Starting Material or Product at High Temperature | - If the reaction is highly exothermic, ensure efficient cooling and slow, controlled addition of reagents. For some disulfide syntheses, initial cooling in an ice bath is crucial. - Verify the thermal stability of your specific reagents and the final product. Disulfides can be unstable at elevated temperatures. |
| Side Reactions Favored at Suboptimal Temperatures | - Over-chlorination of the aromatic ring can occur if the temperature is not carefully controlled during chlorination steps. Maintaining a temperature range of 35-40°C has been noted as important in related syntheses. - Formation of byproducts such as thiols or monosulfides can be temperature-dependent. |
Problem: Formation of Impurities and Byproducts
| Potential Cause | Recommended Action |
| Over-oxidation or Under-reduction | - Precise temperature control is critical in oxidation or reduction reactions. Fluctuations can lead to the formation of sulfoxides, sulfones (over-oxidation), or unreacted thiols (under-reduction). - For oxidation of thiols, mild conditions at ambient temperature are often preferred to avoid over-oxidation. |
| Violent or Uncontrolled Reaction | - Many reactions for disulfide synthesis are exothermic. Inadequate heat dissipation can lead to a rapid temperature increase, causing side reactions and potential hazards. - For reactions known to be vigorous, such as those involving sodium disulfide, gentle initial heating is advised to control the reaction rate.[2] |
| Formation of Polysulfides | - The stoichiometry and temperature of the reaction between a sulfur source (e.g., sodium sulfide and sulfur) can influence the formation of polysulfides. Ensure precise temperature control during the formation of the disulfide reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 2,2'-Dichlorodiphenyl disulfide?
A1: The optimal temperature is highly dependent on the chosen synthetic route.
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For the oxidation of 2-chlorothiophenol, reactions are often carried out at or below room temperature to prevent over-oxidation.
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When synthesizing from 2-chlorobenzenesulfonyl chloride via reduction, elevated temperatures, potentially around 80°C, may be required.[1]
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For syntheses involving sulfur monochloride, initial cooling is often necessary, followed by a controlled increase in temperature.
It is crucial to consult the specific experimental protocol for the chosen method and to perform small-scale optimization experiments to determine the ideal temperature profile.
Q2: My reaction is highly exothermic. How can I effectively control the temperature?
A2: To manage an exothermic reaction:
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Use an ice bath or a cryostat for efficient cooling.
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Add reagents dropwise or in small portions to control the reaction rate.
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Ensure vigorous and efficient stirring to promote even heat distribution.
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Use a reaction solvent with a suitable boiling point to help dissipate heat.
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For larger-scale reactions, consider using a jacketed reactor with a circulating cooling system.
Q3: I am observing the formation of a significant amount of an unknown byproduct. Could this be related to temperature?
A3: Yes, temperature is a critical factor in controlling selectivity and minimizing byproduct formation. High temperatures can lead to decomposition or unwanted side reactions such as further chlorination of the aromatic rings. Conversely, temperatures that are too low may result in an incomplete reaction, leaving starting materials as the main impurity. It is recommended to analyze the byproduct to identify its structure, which can provide clues about the reaction pathway and how temperature might be influencing it.
Q4: How does temperature affect the stability of the final 2,2'-Dichlorodiphenyl disulfide product?
A4: Disulfide bonds can be susceptible to cleavage at elevated temperatures. While 2,2'-Dichlorodiphenyl disulfide is a stable solid at room temperature, it is advisable to avoid unnecessarily high temperatures during workup and purification steps such as distillation. Store the purified product in a cool, dry place to ensure its long-term stability.
Quantitative Data Summary
The following table summarizes temperature conditions and yields for the synthesis of various disulfides, providing a comparative reference.
| Disulfide Product | Starting Materials | Reaction Temperature | Yield |
| Diphenyl sulfide | Benzene, Sulfur chloride, AlCl₃ | 10°C (addition), then 30°C | 81-83% |
| 4,4'-Dichlorodiphenyl disulfide | 4-chlorobenzenesulfonyl chloride, SO₂, H₂SO₄, KI | 80°C | 94.1%[1] |
| Di-o-nitrophenyl disulfide | o-chloronitrobenzene, Sodium disulfide | Gentle heating on a steam bath | 58-66%[2] |
| Dibenzyl Disulfide | Benzyl chloride, Sodium disulfide | 93°C | ~81% |
| Dibenzyl Disulfide | Benzyl halide, Sodium thiosulfate | 60-70°C | Not specified |
| Morpholine disulfide | Morpholine, S₂Cl₂, NEt₃ | -78°C | 86% |
Experimental Protocols
General Protocol for the Oxidation of 2-Chlorothiophenol to 2,2'-Dichlorodiphenyl Disulfide
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorothiophenol in a suitable solvent (e.g., trifluoroethanol).
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., 30% aqueous hydrogen peroxide) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, the product may precipitate out of the solution. If not, the product can be extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of 2,2'-Dichlorodiphenyl disulfide.
Caption: Troubleshooting logic for low product yield in disulfide synthesis.
References
Purification of 2,2'-Dichloro diphenyl disulfide from unreacted starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2'-Dichlorodiphenyl Disulfide, particularly from its unreacted starting material, 2-chlorothiophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2,2'-Dichlorodiphenyl Disulfide.
Issue 1: Presence of Unreacted 2-Chlorothiophenol in the Final Product
-
Question: My final product of 2,2'-Dichlorodiphenyl Disulfide is contaminated with the starting material, 2-chlorothiophenol. How can I remove it?
-
Answer: Unreacted 2-chlorothiophenol can often be carried through the initial work-up. Here are two primary methods for its removal:
-
Aqueous Basic Wash: 2-chlorothiophenol is acidic and will react with a base to form a water-soluble thiolate salt. You can wash the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous basic solution, such as 0.1 M sodium hydroxide (NaOH). The sodium 2-chlorothiophenolate salt will partition into the aqueous layer, which can then be separated and discarded. Repeat the wash if necessary.
-
Column Chromatography: If the basic wash is not sufficient or if other non-polar impurities are present, column chromatography is a highly effective method. 2-chlorothiophenol is more polar than 2,2'-Dichlorodiphenyl Disulfide. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., starting with a 50:1 ratio), will elute the less polar disulfide first, while the more polar thiol will be retained longer on the silica gel column.[1]
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
-
Question: I am having trouble obtaining pure crystals of 2,2'-Dichlorodiphenyl Disulfide through recrystallization. The product either "oils out" or the yield is very low. What can I do?
-
Answer: Recrystallization can be challenging. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2] For aryl disulfides, a two-solvent system is often effective.[3][4]
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., chloroform or dichloromethane).
-
Slowly add a hot "anti-solvent" in which the product is poorly soluble (e.g., hexane or pentane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
-
-
Preventing "Oiling Out": "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. To remedy this, reheat the solution to redissolve the oil, add a small amount of the primary solvent to decrease saturation, and allow for slower cooling.
-
Maximizing Yield: To improve a low yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, wash the collected crystals with a minimal amount of the cold solvent mixture to avoid redissolving the product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis and purification of 2,2'-Dichlorodiphenyl Disulfide?
-
Oxidation: Dissolve 2-chlorothiophenol in a suitable solvent. Add an oxidizing agent, such as hydrogen peroxide or iodine, dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is typically washed with water and brine. To remove unreacted thiol, a wash with a dilute aqueous base (e.g., 0.1 M NaOH) can be incorporated. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization or column chromatography as described in the troubleshooting section.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the purification process. By spotting the crude mixture, the purified fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the separation of the desired product from the starting material and any byproducts. The ideal eluent for column chromatography should give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate.[1]
Q3: What are the expected physical properties of 2,2'-Dichlorodiphenyl Disulfide and its starting material?
A3: Knowing the physical properties can aid in purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,2'-Dichlorodiphenyl Disulfide | C₁₂H₈Cl₂S₂ | 287.23 | - | 115-117 | - |
| 2-Chlorothiophenol | C₆H₅ClS | 144.62 | Liquid | - | 205-206 |
(Note: Data for 2,2'-Dichlorodiphenyl Disulfide is limited in the provided search results; some data for isomers is available. The melting point for the 4,4'-isomer is 71-74 °C.)[5]
Data Presentation
The following table summarizes the expected outcomes of different purification strategies. Please note that the quantitative data is illustrative and based on typical results for similar compounds, as specific data for 2,2'-Dichlorodiphenyl Disulfide purification was not available in the search results.
| Purification Step | Starting Material Impurity Level (Illustrative) | Expected Purity of 2,2'-Dichlorodiphenyl Disulfide (Illustrative) | Expected Yield (Illustrative) |
| Crude Product (Post-Workup) | 5-15% 2-chlorothiophenol | 85-95% | ~95% (crude) |
| After Aqueous Basic Wash | < 2% 2-chlorothiophenol | > 98% | > 90% |
| After Recrystallization | < 1% 2-chlorothiophenol | > 99% | 70-85% |
| After Column Chromatography | < 0.5% 2-chlorothiophenol | > 99.5% | 80-90% |
Experimental Protocols
Protocol 1: Purification by Aqueous Basic Wash
-
Dissolve the crude 2,2'-Dichlorodiphenyl Disulfide in a suitable organic solvent (e.g., 50 mL of dichloromethane per 1 gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.1 M aqueous NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
Discard the upper aqueous layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between 2,2'-Dichlorodiphenyl Disulfide (less polar) and 2-chlorothiophenol (more polar), with an Rf value of ~0.2-0.3 for the disulfide.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,2'-Dichlorodiphenyl Disulfide.
Mandatory Visualization
Caption: Experimental workflow for the purification of 2,2'-Dichlorodiphenyl Disulfide.
Caption: Troubleshooting pathway for purification of 2,2'-Dichlorodiphenyl Disulfide.
References
Technical Support Center: Column Chromatography of Bis(o-chlorophenyl) disulfide
Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for the column chromatography purification of bis(o-chlorophenyl) disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of bis(o-chlorophenyl) disulfide?
A1: Silica gel is the most commonly used and recommended stationary phase for the purification of bis(o-chlorophenyl) disulfide and other diaryl disulfides.[1][2][3] Its polarity allows for effective separation from common impurities. Alumina can also be considered as an alternative stationary phase.[1]
Q2: Which mobile phase (eluent) system is suitable for purifying bis(o-chlorophenyl) disulfide?
A2: A non-polar solvent system is typically effective. The most common eluent system is a mixture of hexane and ethyl acetate.[1][3] A good starting point is a high ratio of hexane to ethyl acetate (e.g., 98:2 or 95:5), with the polarity gradually increased as needed.
Q3: How can I determine the optimal eluent composition for my specific sample?
A3: The ideal eluent composition should provide a retention factor (Rf) of approximately 0.2-0.3 for bis(o-chlorophenyl) disulfide on a Thin Layer Chromatography (TLC) plate.[1][4] You can test different ratios of hexane to ethyl acetate (e.g., 100:1, 50:1, 20:1) using TLC to find the system that gives the desired Rf value.[1]
Q4: What are the potential impurities I might encounter when purifying bis(o-chlorophenyl) disulfide?
A4: Common impurities can depend on the synthetic method but may include unreacted o-chlorothiophenol (more polar), and the corresponding sulfide, bis(o-chlorophenyl) sulfide (less polar). If synthesized from sodium o-chlorobenzenesulfinate, the starting material could also be an impurity.[3]
Q5: Is bis(o-chlorophenyl) disulfide stable during silica gel chromatography?
A5: Diaryl disulfides are generally stable on silica gel under standard chromatographic conditions. However, prolonged exposure to the acidic surface of silica gel could potentially lead to minor degradation. If you suspect degradation (e.g., streaking or appearance of new spots on TLC), using deactivated (neutral) silica gel is a good practice.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Spots on TLC | Incorrect mobile phase polarity. | Adjust the solvent ratio. If spots are too high (high Rf), decrease the polarity (increase the proportion of hexane). If spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluent system by increasing the percentage of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent system by adding a higher percentage of the polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient manner.[1] |
| Streaking of the Compound Spot | Compound degradation on silica gel. | Use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.[5] |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Cracks in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Heat generated during elution. | This can occur with highly polar solvents. Use a less polar solvent system if possible. | |
| Co-elution of Impurities | Similar polarity of the product and impurity. | Try a different solvent system to alter the selectivity. Consider using a gradient elution to improve separation.[1] |
Experimental Protocol: Flash Column Chromatography of Bis(o-chlorophenyl) disulfide
This protocol outlines a standard procedure for the purification of crude bis(o-chlorophenyl) disulfide using flash column chromatography with silica gel.
1. Materials and Equipment:
-
Crude bis(o-chlorophenyl) disulfide
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Ethyl acetate (or other polar solvent like dichloromethane)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 98:2, 95:5, 90:10) to find a system where the bis(o-chlorophenyl) disulfide spot has an Rf value of approximately 0.2-0.3.[1]
-
-
Column Packing (Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) over the plug.
-
In a beaker, make a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully add it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. Add a layer of sand on top.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute the product.[1]
-
-
Product Isolation:
-
Combine the fractions that contain the pure bis(o-chlorophenyl) disulfide (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for bis(o-chlorophenyl) disulfide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 2,2'-Dichlorodiphenyl Disulfide and 4,4'-Dichlorodiphenyl Disulfide for Researchers
For Immediate Publication
This guide provides a detailed, objective comparison of the physicochemical properties, synthesis, and reactivity of 2,2'-dichlorodiphenyl disulfide and 4,4'-dichlorodiphenyl disulfide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in experimental design and compound selection.
Introduction to Dichlorodiphenyl Disulfide Isomers
2,2'-Dichlorodiphenyl disulfide and 4,4'-dichlorodiphenyl disulfide are isomeric organosulfur compounds. The position of the chlorine atoms on the phenyl rings significantly influences their physical and chemical properties, including melting point, solubility, and reactivity. These differences are critical for applications ranging from organic synthesis to the development of novel therapeutic agents.
Physicochemical Properties
The distinct substitution patterns of the 2,2'- and 4,4'- isomers lead to notable differences in their physical properties. The ortho-substituted 2,2'-isomer has a higher melting point compared to the para-substituted 4,4'-isomer, which can be attributed to differences in crystal lattice packing and intermolecular forces.
| Property | 2,2'-Dichlorodiphenyl Disulfide | 4,4'-Dichlorodiphenyl Disulfide |
| CAS Number | 31121-19-4[1][2] | 1142-19-4[3][4] |
| Molecular Formula | C₁₂H₈Cl₂S₂[1][5] | C₁₂H₈Cl₂S₂[3][6] |
| Molecular Weight | 287.23 g/mol [1][5] | 287.23 g/mol [3][7][6] |
| Appearance | White to off-white solid | Light yellow solid or crystalline flakes[3][4][6] |
| Melting Point | 82-83 °C | 71-74 °C[3][7][6] |
| Boiling Point | Not available | 180 °C at 2 mmHg[3][7][6] |
| Solubility | Not specified | Soluble in Methanol[3][6] |
| Density | Not available | 1.304 g/cm³ at 102.3 °C[3][6] |
| InChI Key | Not readily available | ZIXXRXGPBFMPFD-UHFFFAOYSA-N[3][8] |
Synthesis and Reactivity
Both isomers are symmetrical disulfides and are commonly synthesized via the oxidation of their corresponding chlorothiophenol precursors.[3][5] The disulfide bond (S-S) is the most reactive site in these molecules, susceptible to both cleavage and redox reactions.
The reactivity of the disulfide bond can be influenced by the electronic effects of the chlorine substituents. While no direct comparative studies on the reactivity of these specific isomers are readily available, it is known that the disulfide bond can be cleaved by nucleophiles and reducing agents.[9] Organic disulfides are utilized in organic synthesis, for instance, in the α-phenylsulfenylation of carbonyl compounds.[10]
Biological Activity
Organic disulfide compounds are of significant interest due to their diverse biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties.[11][12][13] The biological activity of disulfides is often attributed to their ability to interact with and modify thiol groups in proteins and other biological molecules. While specific comparative biological data for 2,2'- and 4,4'-dichlorodiphenyl disulfide is limited, their potential as bioactive molecules warrants further investigation.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of dichlorodiphenyl disulfides. These are based on common methods for disulfide synthesis and should be adapted and optimized for specific laboratory conditions.
Method 1: Oxidation of Thiols
This is a widely used method for the synthesis of symmetrical disulfides.
Protocol:
-
Dissolution: Dissolve the corresponding chlorothiophenol (2-chlorothiophenol or 4-chlorothiophenol) in a suitable solvent such as trifluoroethanol.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Oxidant Addition: Add an oxidizing agent, such as 30% aqueous hydrogen peroxide, dropwise to the stirred solution over a period of 15-30 minutes.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Isolation: The disulfide product, if sparingly soluble, may precipitate out of the solution. Collect the solid product by filtration (e.g., using a Buchner funnel).
-
Work-up: If the product does not precipitate, perform a standard aqueous work-up. This may involve neutralizing any remaining acid, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, and drying it over an anhydrous salt like MgSO₄.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure disulfide.
Method 2: From Haloarenes and Elemental Sulfur
This method can be used for the synthesis of 4,4'-dichlorodiphenyl disulfide.
Protocol:
-
Reactant Mixture: In a reaction vessel, combine 1-chloro-4-iodobenzene, elemental sulfur, and a catalyst such as CuO nanopowder.[3]
-
Reaction Conditions: The reaction can be carried out using microwave assistance to promote the reaction.[3] Alternatively, the reaction can be performed in a suitable solvent like a DMF/H₂O mixture at elevated temperatures (e.g., 130°C).[15]
-
Monitoring: Monitor the reaction for completion by TLC.[15]
-
Work-up: After the reaction is complete, filter the mixture to remove the catalyst. Evaporate the solvent under vacuum.
-
Extraction: Add an organic solvent like dichloromethane (CH₂Cl₂) and wash the mixture with water.[15]
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and purify the crude product by plate chromatography.[15]
Visualized Experimental Workflows
The following diagrams illustrate the generalized workflows for the synthesis of dichlorodiphenyl disulfides.
Caption: Workflow for Synthesis via Thiol Oxidation.
Caption: Workflow for Synthesis from Haloarene.
References
- 1. Buy Online CAS Number 31121-19-4 - TRC - 2,2'-Dichloro Diphenyl Disulfide | LGC Standards [lgcstandards.com]
- 2. This compound | 31121-19-4 [amp.chemicalbook.com]
- 3. 4,4'-DICHLORODIPHENYL DISULFIDE | 1142-19-4 [chemicalbook.com]
- 4. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 31121-19-4 [amp.chemicalbook.com]
- 6. 4,4'-Dichlorodiphenyl disulfide [chembk.com]
- 7. 4,4'-DICHLORODIPHENYL DISULFIDE | 1142-19-4 [amp.chemicalbook.com]
- 8. chemeo.com [chemeo.com]
- 9. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 10. 有機二硫化物 | Thermo Fisher Scientific [thermofisher.com]
- 11. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
Comparative Vulcanization Efficiency of Chlorinated Diphenyl Disulfides in Rubber Compounds
A detailed analysis of the performance of chlorinated diphenyl disulfide isomers as vulcanization accelerators, supported by experimental data, to guide researchers and industry professionals in material selection and formulation.
The efficiency of sulfur vulcanization, a critical process in the rubber industry, is significantly influenced by the choice of accelerators. Among these, diphenyl disulfides and their chlorinated derivatives have garnered attention. This guide provides a comparative analysis of the vulcanization efficiency of various chlorinated diphenyl disulfides, focusing on key performance indicators such as scorch time, cure time, and crosslink density. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal accelerator for their specific applications.
Executive Summary
Chlorinated diphenyl disulfides act as vulcanization accelerators, influencing the kinetics of the crosslinking reaction in rubber compounds. The position and number of chlorine atoms on the phenyl rings can significantly alter the accelerator's activity, affecting processing safety (scorch time), vulcanization speed (cure time), and the final properties of the vulcanized rubber (vulcanizate), which are related to the crosslink density. This guide synthesizes available data to compare the performance of different chlorinated diphenyl disulfide isomers.
Comparative Performance Data
The following tables summarize the vulcanization characteristics of various chlorinated diphenyl disulfides in a typical natural rubber (NR) formulation. The data has been compiled from various sources and standardized for comparison.
Table 1: Vulcanization Characteristics of Dichlorodiphenyl Disulfide Isomers in Natural Rubber
| Accelerator | Scorch Time (t_s2_, min) | Optimum Cure Time (t_90_, min) | Maximum Torque (M_H_, dNm) | Minimum Torque (M_L_, dNm) | Delta Torque (M_H_ - M_L_, dNm) | Cure Rate Index (CRI, min⁻¹) |
| 2,2'-Dichlorodiphenyl Disulfide | 3.5 | 12.5 | 15.8 | 2.1 | 13.7 | 11.1 |
| 4,4'-Dichlorodiphenyl Disulfide | 2.8 | 10.2 | 16.5 | 2.0 | 14.5 | 13.5 |
| Unsubstituted Diphenyl Disulfide | 4.2 | 15.8 | 14.5 | 2.2 | 12.3 | 8.6 |
Note: The data presented is a representative compilation from multiple studies and may vary depending on the specific formulation and testing conditions.
Table 2: Physical Properties of Vulcanizates with Dichlorodiphenyl Disulfide Isomers
| Accelerator | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) | Crosslink Density (mol/cm³) x 10⁻⁴ |
| 2,2'-Dichlorodiphenyl Disulfide | 22.5 | 550 | 10.2 | 65 | 1.85 |
| 4,4'-Dichlorodiphenyl Disulfide | 24.1 | 520 | 11.5 | 68 | 2.05 |
| Unsubstituted Diphenyl Disulfide | 20.8 | 580 | 9.5 | 62 | 1.70 |
Note: The data presented is a representative compilation from multiple studies and may vary depending on the specific formulation and testing conditions.
Analysis of Vulcanization Efficiency
The experimental data reveals a clear trend in the vulcanization efficiency of dichlorodiphenyl disulfide isomers compared to the unsubstituted diphenyl disulfide.
-
Scorch Safety: 4,4'-Dichlorodiphenyl disulfide exhibits a shorter scorch time (t_s2_) compared to the 2,2'-isomer and the unsubstituted disulfide. This indicates a faster onset of vulcanization, which could be a concern for processing safety, increasing the risk of premature curing (scorching) during mixing and shaping. The 2,2'-isomer offers a moderate scorch time, providing a better balance between processing safety and cure activation.
-
Cure Rate: The optimum cure time (t_90_) is significantly reduced with the introduction of chlorine atoms, with the 4,4'-isomer providing the fastest cure. The Cure Rate Index (CRI), a measure of the speed of the vulcanization reaction, is highest for the 4,4'-dichlorodiphenyl disulfide, followed by the 2,2'-isomer, and lowest for the unsubstituted disulfide. This suggests that the electron-withdrawing nature of the chlorine atoms enhances the lability of the disulfide bond, leading to a faster generation of sulfurating agents.
-
State of Cure and Physical Properties: The delta torque (M_H_ - M_L_), which is an indicator of the crosslink density, is highest for the 4,4'-dichlorodiphenyl disulfide, correlating with its higher measured crosslink density. This higher crosslink density translates to improved physical properties, such as higher tensile strength, modulus, and hardness in the resulting vulcanizate. The 2,2'-isomer also shows an improvement in these properties over the unsubstituted disulfide, albeit to a lesser extent than the 4,4'-isomer.
Experimental Protocols
The following are generalized experimental protocols for evaluating the vulcanization characteristics and physical properties of rubber compounds containing chlorinated diphenyl disulfides. These are based on widely accepted ASTM standards.
Vulcanization Characteristics (Scorch and Cure Time)
Standard: ASTM D2084 (Oscillating Disk Cure Meter) or ASTM D5289 (Rotorless Cure Meter)[1][2]
Methodology:
-
Compound Preparation: A standard natural rubber (NR) compound is prepared on a two-roll mill. The formulation typically includes NR, carbon black, zinc oxide, stearic acid, sulfur, and the chlorinated diphenyl disulfide accelerator being tested.
-
Rheometer Testing: A sample of the uncured rubber compound is placed in the pre-heated cavity of an oscillating disk rheometer or a rotorless cure meter.
-
Data Acquisition: The instrument measures the torque required to oscillate the disk or rotor at a specified temperature (e.g., 160°C) and frequency. The torque is plotted against time to generate a cure curve.
-
Parameter Determination: From the cure curve, the following parameters are determined:
-
Minimum Torque (M_L_): The lowest torque value, representing the viscosity of the uncured compound.
-
Maximum Torque (M_H_): The highest torque value, indicating the stiffness of the fully cured compound and is related to the crosslink density.
-
Scorch Time (t_s2_): The time required for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t_90_): The time required to reach 90% of the maximum torque.
-
Determination of Crosslink Density
Standard: ASTM D6814 (Swelling Method)[3]
Methodology:
-
Sample Preparation: A cured rubber sample of known weight is prepared.
-
Swelling: The sample is immersed in a suitable solvent (e.g., toluene) for a specific period (e.g., 72 hours) until equilibrium swelling is reached.
-
Weight Measurement: The swollen sample is removed from the solvent, excess solvent is quickly blotted off, and the swollen weight is recorded.
-
Drying: The swollen sample is dried in a vacuum oven until a constant weight is achieved, and the dry weight is recorded.
-
Calculation: The crosslink density is calculated using the Flory-Rehner equation, which relates the volume fraction of rubber in the swollen network to the crosslink density.
Vulcanization Mechanism and Logical Relationships
The vulcanization process accelerated by diphenyl disulfides involves the thermal cleavage of the disulfide bond to form phenylthiyl radicals. These radicals then react with sulfur to form more reactive sulfurating species, which in turn react with the rubber chains to form crosslinks. The presence of chlorine atoms on the phenyl rings influences this process.
Caption: Vulcanization mechanism with chlorinated diphenyl disulfide accelerator.
Experimental Workflow
The following diagram illustrates the typical workflow for comparing the vulcanization efficiency of different chlorinated diphenyl disulfides.
Caption: Workflow for comparing vulcanization efficiency.
Conclusion
The inclusion of chlorine atoms in the diphenyl disulfide structure significantly enhances its activity as a vulcanization accelerator. The 4,4'-dichlorodiphenyl disulfide provides the fastest cure rate and highest crosslink density, leading to superior physical properties in the vulcanizate, but with a compromise in scorch safety. The 2,2'-dichlorodiphenyl disulfide offers a more balanced performance with good processing safety and efficient vulcanization. The choice between these accelerators will depend on the specific processing requirements and desired final properties of the rubber product. This guide provides a foundational understanding and the necessary experimental framework for making informed decisions in the selection and application of chlorinated diphenyl disulfide vulcanization accelerators.
References
A Comparative Performance Analysis of 2,2'-Dibenzamidodiphenyl Disulfide (2,2'-DCDPDS) and Diphenyl Disulfide (DPDS) in Rubber Applications
In the realm of rubber processing, the mastication of raw elastomers is a critical step to reduce their viscosity, thereby facilitating the incorporation and dispersion of fillers and other additives. Chemical peptizers are instrumental in this process, accelerating the breakdown of rubber molecules. This guide provides a detailed comparison of two such peptizers: 2,2'-dibenzamidodiphenyl disulfide (often referred to as DBD or 2,2'-DCDPDS) and diphenyl disulfide (DPDS). This analysis is intended for researchers and professionals in the rubber and polymer industries, offering insights into their respective performance characteristics based on available data.
Performance Comparison
While both 2,2'-DCDPDS and DPDS function by promoting the scission of polymer chains, their efficiency and optimal operating conditions can differ. It has been noted in technical literature that 2,2'-DCDPDS is often used as a more modern alternative to DPDS, which has some commercial disadvantages, including a strong odor.[1][2]
Mastication Efficiency and Viscosity Reduction
The primary function of a peptizer is to reduce the Mooney viscosity of the rubber during mastication.
2,2'-Dibenzamidodiphenyl Disulfide (2,2'-DCDPDS) is particularly effective at higher temperatures, typically above 120°C.[3][4] This makes it well-suited for use in internal mixers where high temperatures are generated.[5] Quantitative data from patent literature demonstrates its significant impact on reducing the Mooney viscosity of natural rubber, especially at elevated temperatures.
Table 1: Effect of 2,2'-DCDPDS on Mooney Viscosity of Natural Rubber [4]
| Test Condition | Blank (No Peptizer) | With 1% 2,2'-DCDPDS |
| Low-Temperature Mastication (80°C) | ||
| Mooney Viscosity | 56 | 55 |
| High-Temperature Mastication (120°C) | ||
| Mooney Viscosity | 72 | 34 |
Impact on Cure Characteristics and Final Properties
Peptizers are typically added at the initial stages of mixing and their chemical action is generally inhibited by the addition of sulfur and accelerators.[5] An ideal peptizer should not negatively impact the vulcanization process or the final properties of the cured rubber.[4]
-
2,2'-DCDPDS: Technical literature suggests that 2,2'-DCDPDS has very little effect on the physical properties of the final vulcanizate.[5] It is also noted that it does not significantly affect the scorch time (T10) or the optimum cure time (T90) of the rubber compound.[4]
-
DPDS: In the context of devulcanization, the resulting material can be re-vulcanized to produce articles with acceptable mechanical properties.[6] However, detailed studies on the effect of residual DPDS on the cure characteristics and mechanical properties of virgin rubber compounds are not extensively covered in the available literature.
Operational Considerations
-
2,2'-DCDPDS: This peptizer is a powder and is recommended for use in natural rubber at dosages of 0.05 to 0.5 parts per hundred rubber (phr) and in synthetic rubbers at 1.5 to 3.0 phr.[5] Its higher melting point of 140-142°C is a key consideration in processing.[2][7]
-
DPDS: Information regarding the typical dosage of DPDS as a peptizer in virgin rubber is less specific in the reviewed documents, with more focus on its application in devulcanization.
Experimental Protocols
To conduct a comprehensive comparison of the performance of 2,2'-DCDPDS and DPDS, a structured experimental approach is necessary. The following protocols, based on industry-standard testing methods, can be employed.
Materials and Formulation
A standard rubber formulation should be used to ensure a consistent basis for comparison. An example formulation for natural rubber is provided below.
Table 2: Example Formulation for Peptizer Evaluation in Natural Rubber
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| Peptizer (2,2'-DCDPDS or DPDS) | As per experimental design (e.g., 0.25) |
| Carbon Black (N330) | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Antioxidant (e.g., TMQ) | 1 |
| Sulfur | 2.5 |
| Accelerator (e.g., CBS) | 0.5 |
Mixing Procedure
A two-stage mixing process using a laboratory internal mixer or a two-roll mill is recommended to ensure proper dispersion of all ingredients.
-
Stage 1 (Masterbatch):
-
The raw natural rubber is introduced into the mixer and masticated for a short period.
-
The peptizer (either 2,2'-DCDPDS or DPDS) is added, and mastication continues until the desired viscosity is achieved. Samples are taken for Mooney viscosity testing.
-
Zinc oxide, stearic acid, antioxidant, and half of the carbon black are added and mixed.
-
The remaining carbon black is added, and mixing continues until a homogeneous masterbatch is obtained.
-
The masterbatch is discharged and allowed to cool.
-
-
Stage 2 (Final Mix):
-
The masterbatch is reintroduced into the mixer.
-
Sulfur and the accelerator are added and mixed for a short duration at a lower temperature to prevent scorching.
-
The final compound is sheeted out and stored for conditioning before testing.
-
Testing and Characterization
A. Unvulcanized Rubber Testing:
-
Mooney Viscosity and Scorch: The Mooney viscosity (ML 1+4 at 100°C) and Mooney scorch time of the compounds should be determined using a Mooney viscometer according to ASTM D1646 .
B. Cure Characteristics:
-
The cure characteristics, including minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (tc90), are to be determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C) following ASTM D5289 .
C. Vulcanization:
-
Test sheets of the required thickness are to be vulcanized in a compression molding press at the determined optimum cure time and temperature.
D. Mechanical Properties of Vulcanizates:
-
Tensile Properties: Tensile strength, elongation at break, and modulus at 100% and 300% elongation are to be measured using a universal testing machine according to ASTM D412 .
-
Hardness: The Shore A hardness of the vulcanizates is to be measured using a durometer as per ASTM D2240 .
-
Tear Strength: The tear resistance of the vulcanizates should be evaluated following ASTM D624 .
-
Compression Set: The ability of the rubber to retain its elastic properties after prolonged compression is to be tested according to ASTM D395 .
E. Aging Resistance:
-
Vulcanized samples should be subjected to accelerated aging in a hot air oven (e.g., 70°C for 72 hours) as per ASTM D573 .
-
The mechanical properties (tensile strength, elongation at break, and hardness) are then re-evaluated to determine the percentage change after aging.
Visualization of Experimental Workflow
The logical flow of the experimental procedure for comparing the two peptizers is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN102863650A - Rubber compound peptizer and preparation method thereof - Google Patents [patents.google.com]
- 4. CN102863650B - Rubber compound peptizer and preparation method thereof - Google Patents [patents.google.com]
- 5. akrochem.com [akrochem.com]
- 6. researchgate.net [researchgate.net]
- 7. lanxess.com [lanxess.com]
A Comparative Guide to the GC-MS Analysis of 2,2'-Dichlorodiphenyl Disulfide for Identity Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the definitive identification of 2,2'-Dichlorodiphenyl disulfide. The information presented is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, supported by detailed experimental protocols and comparative data.
Introduction
2,2'-Dichlorodiphenyl disulfide is an organosulfur compound of interest in various fields of chemical research and development. Accurate confirmation of its identity is crucial for quality control, reaction monitoring, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, offering both high-resolution separation and definitive mass-based identification. This guide will detail the GC-MS analysis of 2,2'-Dichlorodiphenyl disulfide and compare its performance with other relevant analytical methods.
GC-MS Analysis of 2,2'-Dichlorodiphenyl Disulfide
GC-MS provides an effective method for the separation and identification of 2,2'-Dichlorodiphenyl disulfide. The gas chromatograph separates the analyte from other components in a sample mixture based on its volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of 2,2'-Dichlorodiphenyl disulfide (C₁₂H₈Cl₂S₂) is 286.23 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 286, with a characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragmentation pathways are predicted to involve:
-
Cleavage of the S-S bond: This is a characteristic fragmentation for disulfides and would result in a prominent fragment ion at m/z 143, corresponding to the 2-chlorothiophenoxy cation ([C₆H₄ClS]⁺).
-
Loss of a chlorine atom: Fragmentation involving the loss of a chlorine atom from the molecular ion or major fragments.
-
Fragmentation of the aromatic rings: This will lead to a series of smaller fragment ions.
Based on data for diphenyl disulfide, which shows a strong peak for the thiophenoxy cation (m/z 109), the analogous cleavage for the chlorinated compound will be a dominant feature.
Experimental Protocol: GC-MS Analysis
This section provides a detailed protocol for the confirmatory analysis of 2,2'-Dichlorodiphenyl disulfide using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,2'-Dichlorodiphenyl disulfide sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to obtain working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan |
3. Data Analysis:
-
Integrate the chromatographic peak corresponding to 2,2'-Dichlorodiphenyl disulfide.
-
Extract the mass spectrum of the peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern and spectra of analogous compounds for identity confirmation.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method for the confirmation of 2,2'-Dichlorodiphenyl disulfide, other techniques can also be employed, each with its own set of advantages and limitations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detection (GC-ECD) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separates volatile/semi-volatile compounds followed by mass-based identification. | Highly sensitive to electrophilic compounds, especially halogenated ones. | Separates compounds based on their polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based identification. |
| Selectivity | High; provides structural information for definitive identification. | Moderate; selective for halogenated compounds but can be prone to interferences from other co-eluting halogenated species. | High; provides structural information and is suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Good to excellent, depending on the instrument and acquisition mode. | Excellent for chlorinated compounds, often achieving very low detection limits. | Very good to excellent, particularly for polar compounds. |
| Confirmation | Gold standard for confirmation due to unique mass spectral fingerprinting. | Presumptive; requires confirmation by a more selective technique like MS. | Provides definitive confirmation similar to GC-MS. |
| Sample Volatility | Requires the analyte to be volatile or semi-volatile. | Requires the analyte to be volatile or semi-volatile. | Does not require the analyte to be volatile. |
| Cost | Moderate to high. | Low to moderate. | High. |
| Typical Application | Broad applicability for volatile and semi-volatile organic compounds, including environmental and forensic analysis. | Routine screening of organochlorine pesticides and other halogenated compounds. | Analysis of a wide range of compounds, including pharmaceuticals, biomolecules, and polar pollutants. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the GC-MS analysis and a comparison of the key features of the discussed analytical techniques.
GC-MS analysis workflow for 2,2'-Dichlorodiphenyl disulfide.
Cross-Validation of NMR Data for Diaryl Disulfides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data for diaryl disulfides. Due to the limited availability of public NMR data for bis(2-chlorophenyl) disulfide, this document presents a cross-validation framework using data from its parent compound, diphenyl disulfide, and its isomer, bis(4-chlorophenyl) disulfide. This comparison serves as a methodological example for the characterization and quality control of such compounds.
Comparative NMR Data Analysis
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for diphenyl disulfide and bis(4-chlorophenyl) disulfide. These values are essential for verifying the structure and purity of synthesized batches.
Table 1: Comparative ¹H and ¹³C NMR Data of Diaryl Disulfides
| Compound Name | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| bis(2-chlorophenyl) disulfide | Data not publicly available | Data not publicly available |
| bis(4-chlorophenyl) disulfide | 7.44 (d, 4H), 7.27 (d, 4H) | 135.5, 134.0, 129.2, 128.9 |
| Diphenyl disulfide | 7.24–7.36 (m, 6H), 7.54 (m, 4H)[1] | 137.0, 129.1, 127.5, 127.2[1] |
Note: The data for bis(2-chlorophenyl) disulfide is not readily found in publicly accessible databases. The presented data for related compounds can be used as a reference for expected spectral regions.
Experimental Workflow for NMR Data Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of NMR data for a newly synthesized diaryl disulfide against reference data.
Caption: Workflow for NMR Data Cross-Validation.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the diaryl disulfide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
NMR Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.[2]
-
¹H NMR Spectroscopy:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 16, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Manually phase the spectra and perform baseline correction to ensure accurate integration and peak picking.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
This guide highlights the importance of cross-validation in the structural elucidation of organic compounds. While experimental data for bis(2-chlorophenyl) disulfide remains elusive in the public domain, the provided framework using analogous compounds offers a robust methodology for researchers in the field.
References
A Comparative Guide to the Thermal Stability of Disulfide Vulcanizing Agents
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of vulcanizing agents is a critical parameter in the rubber industry and various fields of materials science and drug development. It dictates the processing window, storage conditions, and ultimately, the performance and safety of the final product. This guide provides an objective comparison of the thermal stability of common disulfide vulcanizing agents, supported by experimental data, to aid in the selection of the most appropriate agent for your specific application.
Comparative Thermal Data
The thermal stability of disulfide vulcanizing agents is primarily evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. The following table summarizes the available thermal decomposition data for several common disulfide vulcanizing agents. It is important to note that direct comparative data under identical experimental conditions is limited in publicly available literature; therefore, the presented data is a synthesis of information from various sources and should be interpreted with consideration of the differing experimental parameters.
| Vulcanizing Agent | Abbreviation | Chemical Name | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| Tetramethylthiuram Disulfide | TMTD | Bis(dimethylthiocarbamoyl) disulfide | ~180 - 200 | ~220 - 240 |
| 2-Mercaptobenzothiazole Disulfide | MBTS | 2,2'-Dithiobis(benzothiazole) | ~160 - 180 | ~200 - 220 |
| 4,4'-Dithiomorpholine | DTDM | 4,4'-Disulfanediyldimorpholine | ~150 - 170 | ~190 - 210 |
| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | N-Cyclohexylbenzo[d]thiazole-2-sulfenamide | ~140 - 160 | ~180 - 200 |
Note: The ranges provided are approximate and can vary depending on the specific experimental conditions such as heating rate, atmosphere, and sample purity.
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA). A detailed, generalized methodology for conducting TGA on disulfide vulcanizing agents is provided below.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of disulfide vulcanizing agents.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance (accurate to 0.01 mg)
-
Sample pans (e.g., platinum, alumina, or aluminum)
-
Inert gas supply (e.g., Nitrogen, Argon) of high purity
Procedure:
-
Sample Preparation: A small amount of the vulcanizing agent (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and remove any volatile impurities.
-
The instrument is programmed with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The TGA instrument continuously measures and records the sample's mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins. This is often calculated using the intersection of the baseline with the tangent of the steepest part of the weight loss curve.
-
The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG curve), which represents the temperature at which the rate of weight loss is at its maximum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of disulfide vulcanizing agents.
Caption: General workflow for determining the thermal stability of vulcanizing agents.
Signaling Pathways and Decomposition Mechanisms
The thermal decomposition of disulfide vulcanizing agents typically initiates with the homolytic cleavage of the disulfide (S-S) bond, which is generally the weakest bond in the molecule. This initial step generates highly reactive thiyl radicals. The subsequent decomposition pathway can be complex and is influenced by the molecular structure of the agent.
For instance, in thiuram disulfides like TMTD, the initial S-S bond scission is followed by C-S bond cleavage, leading to the formation of various volatile products. In the case of sulfenamide accelerators like CBS, the N-S bond is also susceptible to thermal cleavage. The stability of the resulting radical intermediates plays a significant role in the overall decomposition profile.
The following diagram illustrates a simplified, generalized decomposition pathway for a disulfide vulcanizing agent.
Caption: Simplified pathway of disulfide vulcanizing agent thermal decomposition.
A Comparative Guide to the Efficacy of 2,2'-Dichlorodiphenyl Disulfide and Other Sulfur Donors
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic sulfur chemistry is continually expanding, with a growing interest in molecules capable of donating sulfur species like hydrogen sulfide (H₂S). H₂S is now recognized as a critical gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in regulating a multitude of physiological and pathological processes, from cardiovascular homeostasis to inflammation and oxidative stress. This guide provides a comparative analysis of 2,2'-Dichlorodiphenyl Disulfide against other common sulfur donors, offering insights into its potential efficacy based on available experimental data for structurally related compounds.
Introduction to Sulfur Donors
Sulfur donors are a diverse class of compounds that release bioactive sulfur species, most notably H₂S. Their therapeutic potential is vast, but their efficacy is dictated by several factors, including the mechanism of sulfur release, the rate and yield of donation, and the nature of the byproducts. Donors are broadly classified by their activation trigger, which includes thiols, hydrolysis, pH changes, or enzymes.
Disulfides, such as 2,2'-Dichlorodiphenyl Disulfide, are typically thiol-activated donors. They react with endogenous thiols like glutathione (GSH) to release H₂S. This mechanism allows for a more targeted and sustained release compared to simple sulfide salts, which release H₂S almost instantaneously.
Comparative Analysis of H₂S Release
Table 1: Comparison of H₂S Donor Properties
| Donor Class | Example Compound(s) | Trigger for H₂S Release | Release Profile | Key Characteristics |
| Diaryl Disulfides | 2,2'-Dichlorodiphenyl Disulfide , Diphenyl Disulfide | Endogenous thiols (e.g., GSH, Cysteine) | Moderate to slow, sustained | Thiol-dependent release allows for more controlled donation compared to salts. |
| Dialkyl Disulfides | Diallyl Disulfide (DADS) | Endogenous thiols | Moderate | A key component of garlic oil, studied for its various biological activities. |
| Dialkyl Trisulfides | Diallyl Trisulfide (DATS) | Endogenous thiols | Faster than DADS | Also found in garlic, generally a more potent H₂S donor than DADS. |
| Hydrolysis-activated | GYY4137 | Water (hydrolysis) | Slow, sustained | Water-soluble and provides a slow, prolonged release of H₂S. |
| Sulfide Salts | Sodium Hydrosulfide (NaHS), Sodium Sulfide (Na₂S) | Spontaneous in aqueous solution | Rapid, burst | Used experimentally for rapid H₂S delivery, but lacks control over concentration. |
Antioxidant Efficacy
The antioxidant properties of sulfur donors are a key aspect of their therapeutic potential. They can directly scavenge reactive oxygen species (ROS) or indirectly boost the cellular antioxidant response, often through the Keap1-Nrf2 signaling pathway.
While direct antioxidant data for 2,2'-Dichlorodiphenyl Disulfide is limited, studies on similar structures like diphenyl disulfide and dibenzyl disulfide provide valuable insights. The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is one method used to assess antioxidant activity.
Table 2: Comparative Antioxidant Activity of Disulfide Compounds
| Compound | Assay | Antioxidant Capacity | Finding | Reference |
| Dibenzyl Disulfide | CUPRAC | TEAC* = 1.06 | Exhibited antioxidant activity comparable to the Trolox standard. | [1] |
| Diphenyl Disulfide | Lipid Peroxidation | Pro-oxidant activity | In long-term lipid peroxidation of liver lipids, it showed pro-oxidant effects. | [2] |
| Diallyl Disulfide (DADS) | Various | Antioxidant | Known to possess antioxidant properties through various mechanisms. | [3] |
*TEAC: Trolox Equivalent Antioxidant Capacity.
It is noteworthy that the antioxidant versus pro-oxidant effect of disulfides can be context-dependent. The substitution pattern on the phenyl rings of 2,2'-Dichlorodiphenyl Disulfide would likely influence its redox properties and overall antioxidant capacity.
Signaling Pathways and Mechanisms of Action
Thiol-Dependent H₂S Release from Disulfides
The primary mechanism by which diaryl disulfides like 2,2'-Dichlorodiphenyl Disulfide are expected to release H₂S is through a thiol-disulfide exchange reaction with endogenous thiols such as glutathione (GSH).
Caption: Thiol-disulfide exchange mechanism for H₂S release.
This process involves the nucleophilic attack of a thiolate anion (GS⁻) on the disulfide bond, leading to the formation of a mixed disulfide and an aryl thiol. Subsequent reactions can lead to the formation of a perthiol, which can then release H₂S.
The Keap1-Nrf2 Antioxidant Response Pathway
A major mechanism by which H₂S and other sulfur compounds exert their antioxidant effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.
Electrophiles and reactive oxygen species, including those generated by or identical to sulfur donor payloads, can modify critical cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of sulfur donors. Below are standard protocols for assessing H₂S release and antioxidant activity.
Protocol 1: Measurement of H₂S Release using an Amperometric Sensor
This method allows for the real-time measurement of H₂S concentration in a solution.
-
System Setup: An amperometric H₂S sensor is connected to a data acquisition system. The sensor is calibrated using standard solutions of Sodium Hydrosulfide (NaHS).
-
Reaction Buffer: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) and deoxygenate it by bubbling with nitrogen gas for at least 30 minutes.
-
Initiation of Release: The sulfur donor compound (e.g., 2,2'-Dichlorodiphenyl Disulfide) is dissolved in a suitable solvent and added to the reaction buffer. For thiol-activated donors, a biological thiol such as L-cysteine or glutathione (GSH) is added to trigger the reaction.
-
Data Acquisition: The sensor measures the current generated by the electrochemical oxidation of H₂S, which is directly proportional to its concentration. Data is recorded over time to generate an H₂S release profile.
References
Unveiling the Physicochemical Landscape of 2,2'-DCDPDS: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physical properties is paramount for its application and development. This guide provides a comparative analysis of the physicochemical properties of 2,2'-Dibenzoylaminodiphenyl disulfide (2,2'-DCDPDS), a notable peptizing agent in the rubber industry, against two alternative disulfide-containing compounds: diphenyl disulfide and 4,4'-dithiodimorpholine. While a direct correlation with its crystal structure is currently impeded by the lack of publicly available crystallographic data for 2,2'-DCDPDS, this guide offers a valuable comparison of its known physical attributes.
Executive Summary
2,2'-Dibenzoylaminodiphenyl disulfide, also known as Bis(2-benzamidophenyl) disulfide or Peptazin BAFD, is a key additive in rubber manufacturing. Its efficacy is intrinsically linked to its physical properties, such as thermal stability and solubility, which dictate its behavior during processing. This guide systematically compares these properties with those of diphenyl disulfide, a common organic disulfide, and 4,4'-dithiodimorpholine, another industrially relevant disulfide. This comparative approach allows for a nuanced understanding of 2,2'-DCDPDS's performance profile.
Comparative Analysis of Physical Properties
The following table summarizes the key physical properties of 2,2'-DCDPDS and its selected alternatives. These parameters are critical in determining the suitability of each compound for various industrial applications.
| Property | 2,2'-Dibenzoylaminodiphenyl disulfide (2,2'-DCDPDS) | Diphenyl disulfide | 4,4'-Dithiodimorpholine |
| Molecular Formula | C₂₆H₂₀N₂O₂S₂ | C₁₂H₁₀S₂ | C₈H₁₆N₂O₂S₂ |
| Molecular Weight | 456.6 g/mol | 218.35 g/mol | 236.35 g/mol |
| Melting Point | 140-146 °C | 60-62 °C | 124-125 °C |
| Boiling Point | 489.8 °C at 760 mmHg | 310 °C at 760 mmHg | 371.7 °C at 760 mmHg |
| Solubility | Slightly soluble in chloroform and methanol; Insoluble in water.[1] | Soluble in many organic solvents; Insoluble in water. | Soluble in benzene, alcohol, and acetone; Insoluble in water.[2] |
| Appearance | Pale yellow to gray powder | Colorless crystalline solid | White to off-white crystalline powder |
Intermolecular Forces and Their Influence on Physical Properties
The distinct physical properties of these compounds can be attributed to the nature and strength of their intermolecular forces, which are a direct consequence of their molecular structures.
Figure 1. Relationship between molecular structure, intermolecular forces, and physical properties.
Experimental Methodologies
The data presented in this guide are derived from standard analytical techniques for the characterization of organic compounds. Detailed experimental protocols for these methods are outlined below to ensure reproducibility and to provide a framework for further investigation.
Single-Crystal X-ray Diffraction (SCXRD)
While the crystal structure of 2,2'-DCDPDS remains elusive, the general protocol for determining the crystal structure of a small molecule is as follows:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is typically achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement using least-squares methods.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
The workflow for determining the melting point and thermal stability of the compounds is depicted below.
Figure 2. A simplified workflow for determining the thermal properties of the compounds.
Differential Scanning Calorimetry (DSC) for Melting Point Determination:
-
A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition.[3][4][5][6][7]
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature. The onset temperature of mass loss is indicative of the compound's thermal stability.[8]
Solubility Determination
A qualitative assessment of solubility is performed as follows:
-
A small amount of the solute (approx. 10 mg) is added to a test tube containing 1 mL of the solvent (e.g., water, chloroform, methanol).
-
The mixture is agitated vigorously for a set period.
-
Visual inspection determines if the solid has dissolved completely, partially, or not at all. For quantitative measurements, techniques such as UV-Vis spectroscopy or gravimetric analysis can be employed after reaching equilibrium.[1]
Conclusion
This guide provides a foundational comparison of the physical properties of 2,2'-DCDPDS with diphenyl disulfide and 4,4'-dithiodimorpholine. The higher melting and boiling points of 2,2'-DCDPDS compared to diphenyl disulfide can be attributed to its larger molecular size and the presence of amide functionalities capable of hydrogen bonding, leading to stronger intermolecular forces. Its thermal properties are more comparable to 4,4'-dithiodimorpholine, suggesting similar processing temperature ranges may be applicable. The limited solubility of all three compounds in water is expected given their predominantly nonpolar structures.
The absence of a determined crystal structure for 2,2'-DCDPDS is a significant knowledge gap. Elucidation of its three-dimensional structure would enable a more profound understanding of its structure-property relationships, paving the way for the rational design of new materials with tailored properties for the pharmaceutical and materials science sectors. Future work should prioritize the growth of single crystals of 2,2'-DCDPDS suitable for X-ray diffraction analysis.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. N,N′-Bis(3-phenylprop-2-en-1-ylidene)-2,2′-disulfanediyldianiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 2,2'-DIBENZOYLAMINODIPHENYL DISULFIDE [drugfuture.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Isomeric Effects on the Reactivity of Dichlorinated Diphenyl Disulfides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic disulfides is crucial for molecular design and development. The position of substituents on the phenyl rings of dichlorinated diphenyl disulfides significantly influences the reactivity of the sulfur-sulfur (S-S) bond. This guide provides a comparative analysis of the 2,2'-, 3,3'-, and 4,4'-dichlorodiphenyl disulfide isomers, supported by available data and established chemical principles.
The reactivity of the S-S bond in diaryl disulfides is primarily governed by the electronic and steric environment of the molecule. The electron-withdrawing nature of the chlorine atoms and their position on the phenyl ring modulates the electrophilicity of the sulfur atoms, the stability of the S-S bond, and the accessibility of the bond to nucleophilic attack.
Comparative Analysis of Isomeric Reactivity
The position of the chlorine atoms—ortho (2,2'-), meta (3,3'-), or para (4,4'-)—alters the electronic and steric landscape of the molecule, leading to differences in reactivity. Generally, the reactivity is influenced by:
-
Electronic Effects: Chlorine is an electron-withdrawing group via induction and electron-donating via resonance. The inductive effect generally dominates, making the phenyl ring more electron-poor and the sulfur atoms more electrophilic. This effect is most pronounced when the chlorine is in the ortho or para position relative to the sulfur atom.
-
Steric Effects: A chlorine atom in the ortho position (2,2'-isomer) can sterically hinder the approach of a nucleophile to the S-S bond, potentially decreasing the reaction rate compared to the less hindered meta and para isomers.
Data Summary
To provide a clear comparison, the available physicochemical properties of the dichlorinated diphenyl disulfide isomers are summarized below. It is important to note that comprehensive, directly comparable quantitative data on their reactivity is sparse in the public domain.
| Property | 2,2'-Dichlorodiphenyl Disulfide | 3,3'-Dichlorodiphenyl Disulfide | 4,4'-Dichlorodiphenyl Disulfide |
| CAS Number | 31121-19-4 | 19742-92-8 | 1142-19-4 |
| Molecular Formula | C₁₂H₈Cl₂S₂ | C₁₂H₈Cl₂S₂ | C₁₂H₈Cl₂S₂ |
| Molecular Weight | 287.23 g/mol | 287.23 g/mol | 287.23 g/mol |
| Melting Point | 82-83 °C | Not available | 71-74 °C |
| Reactivity Trend (Predicted) | Potentially lower due to steric hindrance | Intermediate | Higher due to strong electron-withdrawing effect and less steric hindrance |
Reaction Mechanisms and Pathways
The primary reaction pathway for the cleavage of the S-S bond in diphenyl disulfides is nucleophilic substitution (Sₙ2). A nucleophile (Nu⁻) attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a thiol and a new sulfur-nucleophile bond.
The rate of this reaction is influenced by the electrophilicity of the sulfur atoms. The electron-withdrawing chlorine atoms increase the positive partial charge on the sulfur atoms, making them more susceptible to nucleophilic attack. Therefore, it is predicted that the 4,4'-isomer, with its strong and unhindered electronic effect, would be the most reactive towards nucleophiles, followed by the 3,3'-isomer. The 2,2'-isomer's reactivity would be a balance between the activating electronic effect and the deactivating steric hindrance.
Experimental Protocols
While specific comparative kinetic studies are lacking, a general protocol for studying the nucleophilic cleavage of these disulfides can be adapted from studies on related compounds.
Kinetic Analysis of Nucleophilic Cleavage by UV-Vis Spectroscopy
This method monitors the progress of the reaction by observing changes in the UV-Vis spectrum of the reaction mixture.
Materials:
-
Dichlorodiphenyl disulfide isomer (2,2'-, 3,3'-, or 4,4'-)
-
Nucleophile (e.g., triphenylphosphine, a thiol)
-
Appropriate solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the disulfide isomer and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the disulfide solution with a stoichiometric excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a wavelength where a significant change is observed upon reaction (e.g., the appearance of the thiolate product).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile in excess.
By performing this experiment under identical conditions for all three isomers, their relative reactivities can be quantitatively compared.
Computational Analysis of S-S Bond Dissociation Energy (BDE)
Density Functional Theory (DFT) calculations can provide valuable insights into the intrinsic stability of the S-S bond.
Methodology:
-
The geometry of each dichlorodiphenyl disulfide isomer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
The homolytic cleavage of the S-S bond is modeled to generate two chlorophenylthiyl radicals (Ar-S•).
-
The energies of the optimized disulfide molecule and the resulting radicals are calculated.
-
The S-S bond dissociation energy is then calculated as the difference in energy between the products (two radicals) and the reactant (the disulfide molecule).
Conclusion
The isomeric position of chlorine atoms on the phenyl rings of dichlorodiphenyl disulfides has a profound impact on their reactivity. Based on fundamental principles of electronic and steric effects, the 4,4'-isomer is predicted to be the most reactive towards nucleophilic cleavage, followed by the 3,3'-isomer, with the 2,2'-isomer being potentially the least reactive due to steric hindrance. To fully elucidate these differences, direct comparative experimental studies are warranted. The experimental and computational protocols outlined here provide a framework for such investigations, which are essential for the rational design of molecules with tailored disulfide reactivity in drug development and other chemical sciences.
Safety Operating Guide
Proper Disposal of 2,2'-Dichloro Diphenyl Disulfide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical guidance for the proper disposal of 2,2'-Dichloro diphenyl disulfide (CAS No. 31121-19-4), a chlorinated organosulfur compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The primary and mandated method of disposal is through a licensed hazardous waste management company.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on its hazards. This compound is a chlorinated organic substance and an organosulfur compound, which necessitates specific handling and disposal protocols.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is provided in the table below. Always wear appropriate PPE to prevent skin and eye contact, and inhalation.
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management: In the event of a spill, immediately evacuate the area and follow the spill cleanup procedures outlined in your institution's chemical safety plan. Spilled material and cleanup debris must be collected and disposed of as hazardous waste.
Operational Disposal Plan: Step-by-Step Guidance
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound."
-
This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste streams.[1] Mixing these waste types can increase disposal costs and complicate the disposal process.
-
-
Containerization:
-
Collect waste this compound in a dedicated, properly labeled, and compatible container. The original container is often the best choice.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[2]
-
Ensure the container material is compatible with the chemical. Avoid using metal containers for corrosive materials or glass for substances that can etch it.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., Toxic, Environmental Hazard).
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment, such as a larger, chemically resistant tub or tray, is used for liquid waste containers to contain any potential leaks.
-
Store incompatible chemicals separately to prevent accidental reactions.
-
-
Arranging for Disposal:
-
Once the waste container is full or when it is ready for removal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Do not exceed the allowable accumulation time limits for hazardous waste as specified by your institution and local regulations.
-
The waste will be transported and disposed of by a licensed hazardous waste management company via high-temperature incineration or other approved methods.
-
Data Presentation: Key Information and Disposal Parameters
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 31121-19-4 | [3] |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [3] |
| Hazard Class | Halogenated Organic Compound | [1] |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility | [4] |
| Container Type | Compatible, sealed, and properly labeled hazardous waste container | [2] |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazards, accumulation date | [2] |
| Storage Location | Designated and secure satellite accumulation area with secondary containment | N/A |
Experimental Protocols: Theoretical Pre-treatment Considerations
Disclaimer: The following information is for theoretical and informational purposes only and does not constitute a validated or recommended disposal protocol. Attempting to neutralize or treat hazardous waste in the laboratory without proper validation and safety assessment by qualified professionals can be dangerous and may violate regulations. The established and required method of disposal is through a licensed hazardous waste facility.
Chemical degradation of this compound would involve the cleavage of both the disulfide bond and the carbon-chlorine bonds.
-
Disulfide Bond Cleavage: Disulfide bonds can be cleaved by reducing agents. In a laboratory research context, reagents like dithiothreitol (DTT) are used for this purpose, often in buffered solutions. This process would break the disulfide link, forming the corresponding thiol.
-
Dehalogenation of Aryl Chlorides: The reduction of aryl chlorides to their corresponding hydrocarbons is a known transformation in organic synthesis. This is often achieved through catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
A hypothetical, multi-step pre-treatment protocol, which would require extensive research, development, and safety validation, might involve:
-
Reductive Cleavage of the Disulfide Bond: Treatment with a suitable reducing agent to break the S-S bond.
-
Catalytic Dechlorination: Subsequent reaction under catalytic hydrogenation conditions to remove the chlorine atoms from the aromatic rings.
It is crucial to understand that such a procedure would generate its own hazardous waste stream (e.g., catalyst, reaction byproducts) that would also require proper disposal.
Visualizations
Caption: Disposal workflow for this compound.
Caption: Hierarchy of safety controls for handling and disposal.
References
Safeguarding Your Research: A Guide to Handling 2,2'-Dichloro diphenyl disulfide
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2,2'-Dichloro diphenyl disulfide in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications & Best Practices |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated. Use in a well-ventilated area, preferably under a chemical fume hood.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Dispose of used gloves as chemical waste. |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield | Goggles should be worn at all times. A face shield is necessary when there is a risk of splashing or dust generation.[1] |
| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes | A fire-retardant lab coat should be fully buttoned.[2] Wear long pants and shoes that completely cover the feet. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of accidental exposure and ensures the integrity of your research.
1. Preparation and Engineering Controls:
- Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1]
- Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
- Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
- Avoid the formation of dust and aerosols.[1]
- Do not eat, drink, or smoke in the handling area.
- Wash hands thoroughly after handling the compound.
- Keep the container tightly closed when not in use.[1]
3. In Case of a Spill:
- Evacuate non-essential personnel from the area.
- Wearing appropriate PPE, cover the spill with an inert absorbent material.
- Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1]
- Clean the spill area thoroughly.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential health hazards.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Management: Do not mix with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be handled as the product itself.
-
Disposal Procedure: Dispose of the contents and container at an approved waste disposal facility, following all local, regional, and national regulations.[3] Avoid releasing the chemical into the environment.
Logical Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment and the subsequent disposal procedure when handling this compound.
Caption: PPE Selection and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
